molecular formula C8H9ClN2 B568968 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 1196151-85-5

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B568968
CAS No.: 1196151-85-5
M. Wt: 168.624
InChI Key: ILZWVKZOOVYENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a useful research compound. Its molecular formula is C8H9ClN2 and its molecular weight is 168.624. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c9-8-3-6-1-2-10-4-7(6)5-11-8/h3,5,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZWVKZOOVYENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745404
Record name 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-85-5
Record name 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196151-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and potential characteristics of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Due to the limited availability of public data for this specific compound, some information regarding experimental protocols and spectral data is based on closely related analogs and established synthetic methodologies for the tetrahydronaphthyridine scaffold. All inferred information is clearly indicated.

Core Chemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a fused pyridine and a partially saturated pyridine ring, with a chlorine substituent on the aromatic ring. This scaffold is of interest in medicinal chemistry due to the prevalence of the naphthyridine core in biologically active molecules.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource/Comment
IUPAC Name This compound-
CAS Number 1196151-85-5[1][2]
Molecular Formula C₈H₉ClN₂[2]
Molecular Weight 168.62 g/mol [2]
Appearance Solid (predicted)General property of similar small molecules
Melting Point Not reportedData not available in public domain
Boiling Point Not reportedData not available in public domain
Solubility Not reportedExpected to be soluble in organic solvents like DMSO and methanol. The hydrochloride salt is likely soluble in water.
Hydrochloride Salt CAS 1335053-26-3[3]
Hydrochloride Mol. Formula C₈H₁₀Cl₂N₂
Hydrochloride Mol. Weight 205.09 g/mol

Hypothetical Synthesis Protocol

While a specific experimental protocol for the synthesis of this compound is not detailed in the public literature, a plausible synthetic route can be devised based on established methods for constructing the 2,7-naphthyridine core.[4][5] A common strategy involves the cyclization of appropriately substituted pyridine precursors.

Proposed Retrosynthetic Analysis:

The target molecule could be synthesized from a suitable 4-amino-3-halopyridine derivative which can undergo a sequence of reactions to build the second, partially saturated ring.

Hypothetical Experimental Protocol:

  • Step 1: Synthesis of a Substituted Pyridine Precursor. A potential starting material would be a derivative of 3-amino-4-chloropyridine. This precursor would need to be functionalized to introduce the carbon atoms required for the second ring.

  • Step 2: Ring Annulation. The functionalized pyridine from Step 1 could undergo an intramolecular cyclization to form the tetrahydronaphthyridine ring system. This could potentially be achieved through a Pictet-Spengler type reaction or a metal-catalyzed cross-coupling reaction followed by cyclization.

  • Step 3: Purification. The crude product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to yield the pure this compound.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions, reagents, and yields would require experimental optimization.

Predicted Spectral Characteristics

Direct spectral data (NMR, MS) for this compound is not publicly available. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectral Data

TechniquePredicted Observations
¹H NMR Aromatic protons on the pyridine ring, and aliphatic protons of the tetrahydro portion of the molecule. Chemical shifts and coupling constants would be characteristic of the specific substitution pattern.
¹³C NMR Resonances corresponding to the eight carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons. The carbon attached to the chlorine atom would show a characteristic chemical shift.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (168.62 g/mol ). The isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Potential Biological Activity and Screening Workflow

The biological activity of this compound has not been reported. However, the broader class of naphthyridine derivatives is known to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many naphthyridine derivatives have been investigated as potential antitumor agents.[6]

  • Antimicrobial Activity: The naphthyridine scaffold is a key component of several antibacterial drugs.[7]

  • Central Nervous System (CNS) Activity: Some derivatives have shown effects as analgesics and anticonvulsants.[5]

Given the presence of the chloro-substituted tetrahydronaphthyridine core, this compound could be a candidate for screening in various biological assays.

Below is a generalized workflow for the initial in vitro screening of a novel compound like this compound for potential anticancer activity.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Primary Screening cluster_3 Secondary Assays (for active compounds) compound_prep Dissolve this compound in DMSO to create stock solution treatment Treat cells with varying concentrations of the compound compound_prep->treatment cell_culture Culture selected cancer cell lines (e.g., MCF-7, HeLa) cell_culture->treatment viability_assay Perform cell viability assay (e.g., MTT, MTS) treatment->viability_assay ic50 Determine IC50 value viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V staining) ic50->apoptosis_assay If IC50 is potent cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis If IC50 is potent mechanism_study Further Mechanistic Studies apoptosis_assay->mechanism_study cell_cycle_analysis->mechanism_study

Caption: General workflow for in vitro screening of a novel compound.

Conclusion

This compound represents an interesting but underexplored chemical entity. While its fundamental chemical identity is established, a significant lack of publicly available experimental data necessitates a research-focused approach to fully characterize its properties and potential applications. The information provided in this guide, based on its known characteristics and data from related compounds, serves as a foundational resource for researchers and scientists interested in exploring the potential of this and similar tetrahydronaphthyridine derivatives in drug discovery and development. Further experimental investigation is required to elucidate its precise chemical and biological profile.

References

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound belonging to the tetrahydronaphthyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound, catering to professionals in research and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The structure consists of a fused bicyclic system containing two nitrogen atoms, with a chlorine substituent on the pyridine ring and a saturated tetrahydro-pyridine ring.

PropertyValueSource
IUPAC Name This compound
CAS Number 1196151-85-5[1]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.62 g/mol [1]
Canonical SMILES C1NCC2=C(C=C(N=C2)Cl)C1

The hydrochloride salt of this compound is also commonly used and has the CAS number 1335053-26-3.[2]

Synthesis

One patent describes a procedure where this compound is used as a reactant.[3] Another patent details a reaction involving its hydrochloride salt.[4] These examples suggest that the compound is synthetically accessible, likely through multi-step sequences. General methods for the synthesis of related tetrahydronaphthyridine scaffolds include:

  • Reduction of Naphthyridines: Catalytic hydrogenation of the corresponding chloro-2,7-naphthyridine can yield the tetrahydro derivative.

  • Pictet-Spengler Reaction: This reaction can be employed to construct the tetrahydro-pyridine portion of the molecule from a suitable aminoethylpyridine derivative.

  • Cyclization of Substituted Pyridines: Building the second ring onto a pre-existing, functionalized pyridine ring is a common strategy in naphthyridine synthesis.

A logical workflow for a potential synthesis is outlined below.

G cluster_0 Synthesis Workflow Start Substituted Pyridine Precursor Step1 Ring Formation/Annulation Start->Step1 Step2 Chlorination Step1->Step2 Step3 Selective Reduction Step2->Step3 Product 6-Chloro-1,2,3,4- tetrahydro-2,7-naphthyridine Step3->Product

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary or embedded within patent literature for the synthesis of more complex molecules. However, a representative procedure for the use of this compound as a starting material is adapted from the patent literature.

Example Protocol: N-Acylation of this compound hydrochloride [4]

  • Materials:

    • This compound hydrochloride

    • Anhydrous dichloromethane (DCM)

    • Anhydrous triethylamine (TEA)

    • Acetyl chloride

    • Saturated sodium hydrogen carbonate solution

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound hydrochloride (1.0 eq) in anhydrous DCM.

    • Add anhydrous triethylamine (2.2 eq) to the solution.

    • Cool the reaction mixture in an ice-water bath.

    • Add a solution of acetyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 10 minutes.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium hydrogen carbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

    • The product, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethanone, can be further purified by column chromatography if necessary.

Analytical Data

While specific spectra for the title compound are not widely published, commercial suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS.[1] A patent for a derivative, 1-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-yl)ethanone, reports a mass spectrometry result of m/z: 211.1 [M+H]⁺.[4]

The expected analytical data would be as follows:

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydro-pyridine ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule, including those in the aromatic and aliphatic portions.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₉ClN₂). The fragmentation pattern would provide further structural information.
HPLC A single major peak under appropriate chromatographic conditions, indicating the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways directly associated with this compound itself. However, the broader class of naphthyridine and tetrahydronaphthyridine derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.[5] The use of this compound in the synthesis of pharmacological correctors of rhodopsin suggests its potential as a scaffold in developing treatments for related diseases.[3]

A hypothetical workflow for screening the biological activity of this compound is presented below.

G cluster_0 Biological Activity Screening Workflow Compound 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Assay In vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->Assay Cell Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) Assay->Cell Vivo In vivo Models (e.g., animal disease models) Cell->Vivo Data Data Analysis & Hit Identification Vivo->Data

Caption: A general workflow for the biological screening of novel chemical entities.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. While detailed public data on its synthesis and specific biological activities are limited, its commercial availability and use in patented drug discovery programs underscore its importance. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of a variety of therapeutic agents. This technical guide provides a comprehensive overview of the synthetic pathways to this compound and its derivatives. While the direct synthesis of the core molecule from acyclic precursors is not extensively documented in readily available literature, this guide details the well-established derivatization of the commercially available hydrochloride salt. This includes detailed experimental protocols for N-Boc protection and N-acylation, crucial steps for its incorporation into larger, more complex molecules. Quantitative data is presented in tabular format for clarity, and the logical workflow is illustrated using a Graphviz diagram.

Introduction

The tetrahydronaphthyridine ring system is a privileged scaffold in drug discovery, with isomers of this core structure appearing in a wide range of biologically active compounds. The 2,7-naphthyridine isomer, in particular, has garnered interest for its utility in constructing molecules with diverse pharmacological profiles. The presence of a chlorine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions, while the tetrahydro-pyridine portion of the bicycle offers three-dimensional diversity and opportunities for substitution to modulate physicochemical properties and target engagement.

This guide focuses on the practical synthesis and derivatization of this compound, providing researchers with the necessary information to utilize this important building block in their drug discovery and development programs.

Synthesis of the Core Structure: Derivatization Pathways

While a definitive, multi-step synthesis of the this compound core from basic starting materials is not prominently described in the reviewed literature, the hydrochloride salt of this compound is commercially available. This suggests that its synthesis is established, though potentially proprietary. The readily available hydrochloride salt serves as a convenient starting point for a variety of synthetic transformations, primarily centered on the secondary amine within the tetrahydro-pyridine ring.

The following sections detail two common and critical derivatization reactions: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the acylation of the amine.

N-Boc Protection of this compound

The protection of the secondary amine of this compound with a Boc group is a common strategy to prevent its reaction in subsequent synthetic steps. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

A procedure for the Boc protection of this compound hydrochloride is described in patent SG193580A1. This compound hydrochloride and triethylamine (TEA) are mixed in dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O) is then added to the mixture. The reaction is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the N-Boc protected product.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound hydrochlorideSG193580A1
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)SG193580A1
SolventDichloromethane (DCM)SG193580A1
Reaction Time2 hoursSG193580A1
TemperatureRoom TemperatureSG193580A1
N-Acylation of this compound

Acylation of the secondary amine introduces an acyl group, which can be a crucial part of the final molecule's pharmacophore. This reaction is typically performed using an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol:

Based on a procedure outlined in patent US20240067637A1, this compound hydrochloride is dissolved in anhydrous dichloromethane. Anhydrous triethylamine is added, and the reaction mixture is cooled in an ice-water bath. A solution of acetyl chloride in anhydrous dichloromethane is then added dropwise to the stirred reaction mixture.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound hydrochlorideUS20240067637A1
ReagentsAcetyl chloride, Triethylamine (TEA)US20240067637A1
SolventAnhydrous DichloromethaneUS20240067637A1
Temperature0 °C (ice-water bath)US20240067637A1

Logical Workflow for Derivatization

The derivatization of the commercially available this compound hydrochloride follows a straightforward logical progression. The initial step involves the liberation of the free base from its hydrochloride salt, which is then subjected to either protection or acylation depending on the synthetic strategy.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Derivatized Products start 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine HCl free_base 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine (Free Base) start->free_base Base (e.g., TEA) boc_protection tert-Butyl 6-chloro-3,4-dihydro- 2,7-naphthyridine-2(1H)-carboxylate free_base->boc_protection Boc₂O acylation N-Acyl-6-chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine free_base->acylation Acyl Chloride

Spectroscopic and Structural Elucidation of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on the analysis of analogous naphthyridine derivatives. Detailed experimental protocols for obtaining such data are also provided to facilitate the characterization of this and related molecules.

Core Compound Details

PropertyValue
Compound Name This compound
CAS Number 1196151-85-5[1][2]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.62 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from the known spectral data of structurally similar naphthyridine compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
~7.5 - 8.0s1HAromatic CH (C5-H)
~6.8 - 7.2s1HAromatic CH (C8-H)
~4.0 - 4.5s2HCH₂ (C1-H₂)
~3.0 - 3.5t2HCH₂ (C3-H₂)
~2.8 - 3.2t2HCH₂ (C4-H₂)
Variablebr s1HNH (N2-H)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ ppm)Assignment
~155 - 160Aromatic C (C6)
~150 - 155Aromatic C (C8a)
~145 - 150Aromatic C (C7)
~120 - 125Aromatic CH (C5)
~115 - 120Aromatic CH (C8)
~110 - 115Aromatic C (C4a)
~45 - 50CH₂ (C1)
~40 - 45CH₂ (C3)
~25 - 30CH₂ (C4)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400MediumN-H Stretch
2850 - 3000MediumC-H Stretch (Aliphatic)
~1600StrongC=N Stretch (Aromatic)
~1550StrongC=C Stretch (Aromatic)
1000 - 1100StrongC-Cl Stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
168/170[M]⁺ (Molecular ion with isotopic pattern for Cl)
133[M-Cl]⁺
VariousFragmentation peaks corresponding to the loss of aliphatic chain components

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound, based on standard methodologies for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum, typically using 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Process the raw data using appropriate software (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to the residual solvent peak or TMS (0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and analyze the splitting patterns to deduce proton connectivity. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small quantity of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic technique like LC-MS. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information. For chlorinated compounds, observe the characteristic isotopic pattern of the molecular ion peak.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Technical Guide: Solubility Profile of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on the established experimental protocols and theoretical considerations for characterizing its solubility.

The structure of this compound suggests it is a weakly basic compound, and therefore, its aqueous solubility is expected to be pH-dependent. The presence of the chlorine atom may decrease aqueous solubility due to its hydrophobic nature, while the nitrogen atoms in the naphthyridine core can be protonated at acidic pH, leading to increased solubility.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When evaluating the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as these two parameters can provide different insights during the drug discovery and development process.

  • Kinetic Solubility: This is typically a high-throughput measurement performed in early drug discovery. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO) into an aqueous buffer.[1][2] The resulting value can be influenced by the rate of precipitation and the formation of metastable solid forms.[3] Kinetic solubility is useful for the rapid screening and rank-ordering of compounds.[4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the most stable solid form of the compound.[2][3] The determination of thermodynamic solubility requires a longer incubation time to ensure that equilibrium is reached and is considered the "gold standard" for solubility measurements.[4][5] This value is essential for pre-formulation and formulation development.[6]

Parameter Kinetic Solubility Thermodynamic Solubility
Definition Concentration at which a compound precipitates from a supersaturated solution.Maximum concentration of a compound dissolved in a solvent at equilibrium.[2][3]
Starting Material Compound dissolved in an organic solvent (e.g., DMSO).[7]Solid (crystalline or amorphous) compound.[4]
Equilibration Time Short (minutes to a few hours).[4]Long (typically 24-72 hours).[8]
Relevance Early drug discovery, high-throughput screening.[6]Lead optimization, pre-formulation, and formulation development.[4]
Methodology Often automated, using techniques like nephelometry or UV-Vis spectroscopy.[4]Shake-flask method is the most common.[5]

Experimental Protocols for Solubility Determination

The following sections detail the standard experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[5]

Protocol:

  • Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[8]

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer. It is crucial to have undissolved solid present throughout the experiment to ensure equilibrium is reached.[5][8]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Kinetic solubility is often measured using a plate-based method suitable for higher throughput.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 or 20 mM.[7]

  • Addition to Buffer: Dispense the aqueous buffer into the wells of a microtiter plate. Add a small volume of the DMSO stock solution to the buffer to initiate precipitation.[7]

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[4]

  • Filtration: Filter the contents of the wells using a filter plate to remove the precipitated solid.[4]

  • Quantification: Determine the concentration of the compound in the filtrate, often by UV-Vis spectroscopy, by comparing the absorbance to a standard curve.[7]

Analytical Quantification Methods

HPLC is a highly sensitive and specific method for quantifying the concentration of a dissolved compound.

General Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent mixture.

  • Chromatography: Inject the standards and the filtered samples from the solubility experiment onto an appropriate HPLC column (e.g., a C18 reversed-phase column).

  • Detection: Use a UV detector set to the wavelength of maximum absorbance for the compound.

  • Quantification: Integrate the peak area corresponding to the compound in each chromatogram. Construct a calibration curve by plotting peak area against concentration for the standards. Use the equation of the linear regression to calculate the concentration of the compound in the experimental samples.[9]

UV-Vis spectroscopy is a simpler and faster method for concentration determination, suitable for high-throughput applications.[10]

General Procedure:

  • Determine λmax: Scan a solution of the compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.[11]

  • Sample Measurement: Measure the absorbance of the filtered samples from the solubility experiment at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the samples.[12]

Visualizations

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Excess Solid Compound C Combine in Vial A->C B Aqueous Buffer (defined pH) B->C D Shake at Constant T (24-72 hours) C->D Equilibration E Centrifuge & Filter D->E Phase Separation F Saturated Solution E->F G Quantify Concentration (HPLC or UV-Vis) F->G H Solubility Value (mg/mL or µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical_Quantification_Logic cluster_standards Calibration cluster_samples Experiment S1 Standard 1 (Known Conc.) Analysis Analytical Measurement (e.g., HPLC Peak Area) S1->Analysis S2 Standard 2 (Known Conc.) S2->Analysis Sn Standard 'n' (Known Conc.) Sn->Analysis Sample Filtered Sample (Unknown Conc.) Sample->Analysis Curve Generate Calibration Curve Analysis->Curve from Standards Result Calculate Sample Concentration Analysis->Result from Sample Curve->Result

Caption: Logic for Analytical Quantification of Solubility.

Conclusion

References

The Emerging Potential of the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Scaffold: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is a central theme in medicinal chemistry. The 2,7-naphthyridine core, a heterocyclic aromatic compound, has garnered significant attention due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] This technical guide focuses on the 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine moiety, a key intermediate and structural motif in the synthesis of a variety of biologically active compounds. While direct and extensive biological profiling of this specific tetrahydro-naphthyridine is not widely published, its utility as a scaffold is evident from the diverse pharmacological activities of its derivatives, which span from antimicrobial to anticancer and neurological applications.[1][3][4]

This document provides a comprehensive overview of the known biological activities stemming from this core structure, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to aid in understanding its potential in drug discovery.

I. Potential Biological Activities and Therapeutic Areas

Derivatives of the 2,7-naphthyridine scaffold have demonstrated a wide array of pharmacological effects, suggesting the versatility of this chemical framework.[1][2] The introduction of a chlorine atom at the 6-position and the saturated heterocyclic ring in this compound provide specific steric and electronic properties that can be exploited for targeted drug design. The known biological activities of derivatives suggest potential applications in several key therapeutic areas:

  • Antimicrobial Activity: Certain 2,7-naphthyridine derivatives have shown promising activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

  • Anticancer Activity: The 2,7-naphthyridine scaffold is present in compounds screened for anticancer properties, with some derivatives exhibiting cytotoxic effects against various human cancer cell lines.[2][4]

  • Neurological and Psychiatric Disorders: The core structure is a key component of molecules designed to modulate central nervous system targets, indicating its potential for treating neurological and psychiatric conditions.

  • Ophthalmic Diseases: The scaffold has been utilized in the development of pharmacological correctors of rhodopsin, suggesting a potential role in treating retinal diseases.

  • Autoimmune Diseases: Derivatives have been synthesized as antagonists of Toll-like receptors (TLR7 and TLR9), which are implicated in the pathogenesis of autoimmune disorders.

II. Quantitative Biological Data of 2,7-Naphthyridine Derivatives

While specific quantitative data for the biological activity of this compound itself is scarce in the public domain, the following table summarizes the activity of some illustrative derivatives, highlighting the potential of this chemical class.

Compound ClassTarget/AssayOrganism/Cell LineActivity MetricValueReference
2,7-Naphthyridine DerivativeAntibacterialStaphylococcus aureusMIC0.49 µg/mL[2]
2,7-Naphthyridine DerivativeAntibacterialEscherichia coliMIC3.91 µg/mL[2]
10-methoxycanthin-6-one (a 1,5-naphthyridine)AnticancerDU145 (Prostate Cancer)IC501.58 µg/mL[2]
2,7-Naphthyridine DerivativeAnticancerVarious Human Cancer Cell LinesGI500.70 µmol[4]
Aaptamine Derivative (contains a related scaffold)AnticancerHL60 (Leukemia)IC500.03 µM[2]

Note: The data presented above is for derivatives of the broader naphthyridine class and is intended to be illustrative of the potential of the scaffold. For specific details on the tested compounds, please refer to the cited literature.

III. Experimental Protocols

The synthesis of this compound and its subsequent derivatization are crucial steps in exploring its biological potential. Below are generalized experimental protocols that are representative of the methodologies employed in the literature.

A. General Synthetic Scheme for 2,7-Naphthyridine Derivatives

The synthesis of biologically active 2,7-naphthyridine derivatives often starts from a pre-formed 2,7-naphthyridine core, which can be synthesized through various multi-step sequences typically involving cyclization reactions of pyridine derivatives.[1]

dot

Caption: Generalized synthetic workflow for 2,7-naphthyridine derivatives.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

A standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (no compound) and negative (no bacteria) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

dot

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_result Result A Bacterial Culture D Inoculate with Standardized Bacteria A->D B Test Compound Stock C Prepare Serial Dilutions in 96-well plate B->C C->D E Incubate at 37°C for 18-24h D->E F Visually Inspect for Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for a typical broth microdilution antimicrobial assay.

IV. Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2,7-naphthyridine derivatives suggest their interaction with multiple cellular targets and signaling pathways. The specific mechanism of action is dependent on the overall structure of the final molecule.

A. Potential as Kinase Inhibitors

The general structure of many biologically active naphthyridines bears resemblance to the hinge-binding motifs of known kinase inhibitors. This suggests that derivatives of this compound could be designed to target specific kinases involved in cell proliferation and survival, making them attractive candidates for anticancer drug development.

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Cascade (e.g., MAPK/ERK) Rec->P1 Phosphorylation TF Transcription Factors P1->TF Nuc Nucleus TF->Nuc Prolif Cell Proliferation & Survival Nuc->Prolif Gene Expression Inhibitor 2,7-Naphthyridine Derivative Inhibitor->Rec Inhibition

Caption: Postulated mechanism of action for anticancer 2,7-naphthyridine derivatives.

V. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities observed in its derivatives underscore the potential of this chemical framework in addressing a range of unmet medical needs, from infectious diseases to cancer and neurological disorders.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) of this scaffold. The synthesis and screening of focused libraries of derivatives will be crucial in identifying potent and selective modulators of various biological targets. Furthermore, detailed mechanistic studies will be necessary to elucidate the precise molecular interactions responsible for the observed biological effects. As a versatile and synthetically accessible scaffold, this compound holds considerable promise for the future of drug discovery.

References

An In-depth Technical Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties and applications of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound hydrochloride is a heterocyclic compound that serves as a versatile building block in organic synthesis. While detailed experimental data for some of its physicochemical properties are not extensively published in publicly accessible literature, the available information is summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 1335053-26-3
Molecular Formula C₈H₁₀Cl₂N₂
Molecular Weight 205.09 g/mol [1]
Appearance Solid (form not specified)Inferred from supplier data
Purity Typically ≥95%
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
Storage Conditions 2-8°C, under inert atmosphere

Synthesis and Chemical Reactivity

Patents disclose the use of this compound hydrochloride as a nucleophile in reactions with various electrophiles to generate a diverse range of derivatives. These reactions typically involve the acylation or alkylation of the secondary amine at the 2-position of the naphthyridine ring system.

A general experimental workflow for the derivatization of this compound, as inferred from patent literature, is outlined below.

G start This compound hydrochloride reaction N-Acylation Reaction start->reaction reagent Electrophilic Reagent (e.g., Acetyl Chloride, Boc Anhydride) reagent->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction product N-Acyl-6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Derivative reaction->product Formation of new C-N bond workup Aqueous Workup and Extraction product->workup purification Purification (e.g., Chromatography) workup->purification final_product Purified Derivative purification->final_product G start This compound hydrochloride derivatization Chemical Synthesis (e.g., N-acylation, Suzuki coupling, etc.) start->derivatization derivatives Library of Tetrahydronaphthyridine Derivatives derivatization->derivatives screening High-Throughput Screening derivatives->screening hits Hit Compounds screening->hits optimization Lead Optimization (Structure-Activity Relationship Studies) hits->optimization candidate Drug Candidate optimization->candidate targets Biological Targets (e.g., GABAA α5, CDK4/6, FLT3) candidate->targets

References

In-depth Analysis of "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" Reveals Limited Public Data on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases indicates a significant lack of specific information regarding the mechanism of action, associated signaling pathways, and detailed experimental protocols for the compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. While the broader class of 2,7-naphthyridine derivatives has been the subject of various pharmacological studies, data specific to this particular chlorinated tetrahydro-naphthyridine is not sufficiently detailed to construct the requested in-depth technical guide.

The 2,7-naphthyridine scaffold is a recognized pharmacophore, and various derivatives have been investigated for a range of biological activities. These activities include potential applications as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2][3] Compounds containing the 2,7-naphthyridine core have been isolated from natural sources such as plants and marine organisms, and have also been the focus of synthetic chemistry efforts to explore their therapeutic potential.[4]

Recent research into specific 2,7-naphthyridine derivatives has pointed towards several potential mechanisms of action. For instance, some derivatives have been evaluated as targeted anti-staphylococcal agents, with a proposed mechanism involving the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[5][6][7][8] This mode of action is similar to that of quinolone antibiotics. Another area of investigation for novel 2,7-naphthyridine compounds is in oncology, with some derivatives being developed as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase, suggesting a role in disrupting cancer cell cycle progression.[9]

Despite these promising avenues of research for the broader 2,7-naphthyridine class, the specific biological targets and signaling pathways for this compound remain uncharacterized in the available literature. Consequently, the quantitative data and detailed experimental protocols required for a comprehensive technical whitepaper are not available.

Alternative Proposal: In-depth Guide on a Well-Characterized Naphthyridine Derivative

Given the limitations in the available data for the specifically requested compound, we propose to generate the in-depth technical guide on a well-researched naphthyridine derivative for which there is a wealth of public information. This would allow for the full execution of the user's request, including:

  • Detailed Mechanism of Action: A thorough explanation of the compound's molecular interactions and downstream effects.

  • Quantitative Data Tables: Summaries of binding affinities, IC50 values, and other relevant pharmacological data.

  • Comprehensive Experimental Protocols: Detailed methodologies for key assays and experiments.

  • Signaling Pathway and Workflow Diagrams: Custom-generated visualizations using Graphviz (DOT language) to illustrate complex biological processes and experimental designs.

This alternative approach would fulfill the structural and content requirements of the original request while ensuring the final deliverable is scientifically accurate and data-rich. We welcome your feedback on this proposal to proceed with a more thoroughly documented compound from the naphthyridine family.

References

Methodological & Application

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1][2][3] While specific in vitro assay data for this particular precursor is not extensively published, derivatives of the naphthyridine scaffold have shown potential antimicrobial and anticancer properties.[4] This document provides representative in vitro assay protocols to assess the potential biological activity of this compound, specifically focusing on antimicrobial susceptibility and cancer cell viability. These protocols are intended to serve as a starting point for researchers and drug development professionals.

Representative In Vitro Assay Protocols

Due to the limited availability of direct in vitro studies on this compound, the following protocols are based on standard methodologies for evaluating the potential antimicrobial and cytotoxic activities of novel chemical entities.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound against common bacterial strains using the broth microdilution method.

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate the colony into a sterile tube containing 3-5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Assay Procedure:

    • Add 50 µL of the diluted bacterial inoculum to each well of the 96-well plate containing 50 µL of the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Optionally, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader to quantify bacterial growth.

Hypothetical Data Presentation:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)>128
Escherichia coli (ATCC 25922)>128
Pseudomonas aeruginosa (ATCC 27853)>128
Enterococcus faecalis (ATCC 29212)>128

Experimental Workflow:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Bacterial Culture Preparation C Inoculation of 96-well Plate A->C B Compound Serial Dilution B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Growth D->E F MIC Determination E->F MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding in 96-well Plate C Compound Treatment of Cells A->C B Compound Dilution B->C D Incubation (48-72h) C->D E MTT Addition and Incubation D->E F Formazan Solubilization E->F G Absorbance Measurement (570nm) F->G H IC50 Calculation G->H CDK46_Pathway cluster_pathway Simplified Cell Cycle Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD Cyclin D Receptor->CyclinD activates synthesis CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb pRb CDK46->Rb phosphorylates & inactivates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase activates transcription for Inhibitor Derivative of 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Inhibitor->CDK46 inhibits

References

Application Notes: Evaluating the Anticancer Potential of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,7-naphthyridine scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives, including potent anticancer properties.[1][2] Various analogues have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit key oncogenic kinases, making them promising candidates for novel therapeutic agents.[1][2][3] Recent research suggests that certain naphthyridine compounds may act as inhibitors of crucial cell cycle regulators like Microtubule-associated serine/threonine kinase-like (MASTL), presenting a targeted approach to selectively eliminate cancer cells.[2]

These application notes provide a comprehensive framework of standard in vitro protocols for evaluating the cytotoxic and mechanistic properties of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (hereafter referred to as the "test compound"). The methodologies described are based on established assays used to characterize similar heterocyclic compounds and are designed for researchers in oncology and drug development.

Hypothesized Mechanism of Action

Based on studies of related naphthyridine derivatives, the test compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][3] A plausible mechanism involves the induction of DNA damage and mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases-3/7, ultimately leading to cell death.[3][4] Additionally, the compound may induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.[1][3]

Hypothesized_Apoptosis_Pathway cluster_extracellular Extracellular & Cytoplasm cluster_mito Mitochondrion cluster_caspase Caspase Cascade Test_Compound 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine Cell_Stress Cellular Stress (e.g., DNA Damage, ROS) Test_Compound->Cell_Stress Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Cell_Stress->Mito activates CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp37 Caspases-3/7 (Effector) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Data Presentation: Hypothetical Cytotoxicity and Cell Cycle Data

The following tables present hypothetical data for the test compound to illustrate how results can be structured for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.

Cell LineCancer TypeIC₅₀ (µM) after 48h Exposure
HeLaCervical Cancer8.5 ± 0.7
MCF-7Breast Cancer12.2 ± 1.1
A549Lung Cancer6.3 ± 0.5
PC-3Prostate Cancer15.8 ± 1.4
HEK293 (Normal)Embryonic Kidney> 50

Table 2: Cell Cycle Analysis in HeLa Cells (24h Exposure) Distribution of cells in different phases of the cell cycle as determined by flow cytometry.

Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)45.2 ± 2.1%30.5 ± 1.8%24.3 ± 1.5%
Test Compound (IC₅₀)68.7 ± 3.5%15.1 ± 1.2%16.2 ± 1.9%
Test Compound (2 x IC₅₀)75.4 ± 4.0%10.3 ± 0.9%14.3 ± 1.3%

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a novel compound. The process begins with broad screening for cytotoxic activity and progresses to more detailed mechanistic studies for the most potent and selective compounds.

Experimental_Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Analysis Start Select Cancer & Normal Cell Lines MTT Cell Viability Assay (MTT) Determine IC50 Values Start->MTT Primary Screen LDH Cytotoxicity Assay (LDH) Confirm Cell Death MTT->LDH Secondary Screen Apoptosis Apoptosis Assay (Annexin V / PI) LDH->Apoptosis If Cytotoxic CellCycle Cell Cycle Analysis Apoptosis->CellCycle Mito Mitochondrial Potential (JC-1 Assay) CellCycle->Mito Caspase Caspase-Glo 3/7 Assay Mito->Caspase Western Western Blot (e.g., Caspases, Bcl-2 family) Caspase->Western Confirmation

Caption: General experimental workflow for compound evaluation.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][5] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[6]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cytotoxicity Assessment (LDH Release Assay)

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium, providing a quantitative measure of cytotoxicity.[3][7]

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells and compound-treated plates (prepared as in Protocol 1)

  • Lysis buffer (for maximum LDH release control)

  • 96-well plate

  • Microplate reader (490 nm and 680 nm wavelengths)

Procedure:

  • Prepare Controls: On the treatment plate, designate wells for:

    • Spontaneous LDH Release: Cells treated with vehicle control.

    • Maximum LDH Release: Cells treated with lysis buffer 45 minutes before the end of incubation.

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution from the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm. Measure the background absorbance at 680 nm and subtract it from the 490 nm reading.

  • Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's instructions, based on the absorbance values from the experimental, spontaneous, and maximum release wells.

Protocol 3: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.[4]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells cultured in 6-well plates and treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations (e.g., IC₅₀, 2 x IC₅₀) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Differentiate cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

    • Necrotic: Annexin V-negative, PI-positive

References

Application Notes and Protocols for 2,7-Naphthyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no public scientific literature or data is available specifically identifying "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" as a kinase inhibitor. The following application notes and protocols are based on the broader class of 2,7-naphthyridine and 2,7-naphthyridinone scaffolds , which have been shown to exhibit inhibitory activity against several important protein kinases. The information provided herein is intended to serve as a guide for the investigation of structurally related compounds.

Introduction

The 2,7-naphthyridine scaffold has emerged as a promising heterocyclic core in the design of novel kinase inhibitors. Its rigid, planar structure and the presence of nitrogen atoms for hydrogen bonding interactions make it an attractive framework for targeting the ATP-binding site of various kinases. Dysregulation of kinase signaling pathways is a well-established driver of numerous diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors based on the 2,7-naphthyridine scaffold is an active area of research.

This document details the activity of 2,7-naphthyridine derivatives against key oncogenic kinases, including MET, c-Kit, VEGFR-2, and MASTL. It provides quantitative data for representative compounds and detailed protocols for in vitro and cell-based assays to facilitate the evaluation of new chemical entities based on this scaffold.

Key Kinase Targets and Quantitative Data

Derivatives of the 2,7-naphthyridine and 2,7-naphthyridinone core have demonstrated potent inhibitory activity against several critical kinases involved in cancer progression. The following table summarizes the available quantitative data for representative compounds.

Scaffold/Compound ClassTarget Kinase(s)Compound ExampleIC50 / Ki (nM)Reference(s)
2,7-NaphthyridinoneMET13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one)Not specified in abstract, but showed significant in vivo efficacy[1]
8-Amino-2-phenyl-2,7-naphthyridinonec-KitCompound 9k 8.5[2][3]
8-Amino-2-phenyl-2,7-naphthyridinoneVEGFR-2Compound 10r 31.7[2][3]
8-Amino-2-phenyl-2,7-naphthyridinoneVEGFR-2Compound 10l 56.5[2][3]
2,7-NaphthyridineMASTLExample Compound from Patent Ki < 100

Signaling Pathways and Mechanism of Action

Inhibitors based on the 2,7-naphthyridine scaffold typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream substrates. This action blocks the propagation of signals essential for cell proliferation, survival, and angiogenesis.

MET Signaling Pathway

The MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including PI3K/AKT and RAS/MAPK, promoting cell growth, motility, and invasion.[1][4][5][6][7][8]

MET_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor PI3K PI3K MET->PI3K GRB2_SOS GRB2/SOS MET->GRB2_SOS HGF HGF HGF->MET Binding & Dimerization Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->MET AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Response Proliferation, Survival, Motility Transcription->Response

MET Signaling Pathway Inhibition
c-Kit Signaling Pathway

The c-Kit receptor tyrosine kinase, activated by stem cell factor (SCF), is crucial for the survival and proliferation of various cell types.[9][10][11][12][13] Aberrant activation is common in certain cancers. Downstream signaling includes the PI3K/AKT and MAPK pathways.[10][13][14]

cKit_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS SCF SCF SCF->cKit Binding & Dimerization Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->cKit AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Response Proliferation & Survival Transcription->Response

c-Kit Signaling Pathway Inhibition
VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis.[15][16][17][18][19][20][21][22][23][24] Ligand binding by VEGF initiates signaling cascades, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[15][16][17][20][21][22][23]

VEGFR2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Transcription Gene Transcription MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription Response Angiogenesis, Survival, Migration Transcription->Response

VEGFR-2 Signaling Pathway Inhibition
MASTL Signaling Pathway

Microtubule-associated serine/threonine kinase-like (MASTL), or Greatwall kinase, is a key regulator of mitosis.[25] It phosphorylates ENSA/Arpp19, leading to the inhibition of the PP2A-B55 phosphatase.[25] This action is critical for maintaining the phosphorylated state of CDK1 substrates, ensuring proper mitotic entry and progression.[25]

MASTL_Signaling cluster_mitosis Mitosis CDK1 CDK1 MASTL MASTL CDK1->MASTL Activates Substrates CDK1 Substrates CDK1->Substrates Phosphorylates ENSA ENSA/Arpp19 MASTL->ENSA Phosphorylates PP2A PP2A-B55 ENSA->PP2A Inhibits pSubstrates Phosphorylated Substrates PP2A->pSubstrates Dephosphorylates Substrates->pSubstrates Progression Mitotic Progression pSubstrates->Progression Inhibitor 2,7-Naphthyridine Inhibitor Inhibitor->MASTL

MASTL Signaling in Mitosis

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 2,7-naphthyridine derivatives against their target kinases.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a target kinase by measuring ADP production.

Kinase_Assay_Workflow A Compound Dilution (Serial dilution in DMSO) B Reaction Setup (Add kinase, substrate, and compound to plate) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate (40 min at RT) E->F G Signal Generation (Add Kinase Detection Reagent) F->G H Incubate (30 min at RT) G->H I Measure Luminescence (Plate Reader) H->I J Data Analysis (Calculate % inhibition, Determine IC50) I->J

In Vitro Kinase Assay Workflow

Materials:

  • Recombinant human kinase (e.g., MET, c-Kit, VEGFR-2, MASTL)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) for tyrosine kinases, ARPP19 for MASTL)[26]

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[27]

  • Test compound (2,7-naphthyridine derivative)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well or 96-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.

  • Reaction Setup:

    • To the wells of the assay plate, add 1-5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).

    • Add 2-10 µL of a solution containing the target kinase and its substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation: Add 2-10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Gently mix and incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add an equal volume (e.g., 5-25 µL) of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[28]

  • Signal Generation: Add a twofold volume (e.g., 10-50 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[28]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for Kinase Inhibition (Western Blot)

This protocol is designed to assess the ability of a test compound to inhibit the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified MET or mutant c-Kit)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (2,7-naphthyridine derivative)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-kinase (specific for the activated form), anti-total-kinase

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours). If the kinase is ligand-activated, starve the cells of serum and then stimulate with the appropriate ligand (e.g., HGF for MET, SCF for c-Kit, VEGF for VEGFR-2) in the presence of the inhibitor for a short period (e.g., 15-30 minutes) before lysis.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total kinase to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the extent of inhibition at each compound concentration.

Conclusion

The 2,7-naphthyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The data and protocols presented here provide a foundation for researchers to explore the potential of this chemical class against a range of therapeutically relevant kinases. Further optimization of potency, selectivity, and pharmacokinetic properties of 2,7-naphthyridine derivatives will be crucial in advancing these compounds towards clinical development.

References

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] This core structure is found in various natural products and synthetic compounds that have been investigated for their therapeutic potential.[4] The introduction of a chlorine atom and the saturation of one of the pyridine rings to form a tetrahydro-2,7-naphthyridine core can significantly influence the compound's physicochemical properties and biological activity, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides an overview of the potential applications of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in drug discovery, focusing on its prospective roles as a kinase inhibitor for oncology applications and as an antimicrobial agent. Detailed, representative experimental protocols are also provided to guide researchers in the synthesis and evaluation of this and similar compounds.

Potential Therapeutic Applications

Kinase Inhibition in Oncology

The 2,7-naphthyridine and its related naphthyridinone scaffolds have been identified as potent inhibitors of various protein kinases implicated in cancer progression.[5][6] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.

Key Kinase Targets for 2,7-Naphthyridine Derivatives:

  • MET Kinase: The MET receptor tyrosine kinase is a well-established target in oncology. A novel 2,7-naphthyridone-based inhibitor has been identified as a potent MET kinase inhibitor with in vivo efficacy in xenograft models.[6]

  • c-Kit and VEGFR-2: Derivatives of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one have demonstrated potent inhibitory activity against c-Kit and VEGFR-2 kinases, both of which are key drivers of tumorigenesis and angiogenesis.[5]

  • MASTL (Microtubule-associated serine/threonine kinase-like): Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors for the treatment of cancer.[7][8]

The this compound scaffold could serve as a valuable starting point for the design of selective inhibitors against these and other relevant kinases. The chlorine substitution can potentially occupy hydrophobic pockets in the kinase active site, while the tetrahydro component can provide a three-dimensional structure for improved binding and selectivity.

Hypothetical Kinase Inhibitory Activity:

The following table presents hypothetical IC50 values for this compound against a panel of cancer-related kinases, based on activities reported for analogous structures.

Kinase TargetHypothetical IC50 (nM)Reference Analog Class
MET502,7-Naphthyridinone derivatives[6]
c-Kit8.58-Amino-substituted 2-phenyl-2,7-naphthyridinones[5]
VEGFR-231.78-Amino-substituted 2-phenyl-2,7-naphthyridinones[5]
MASTL100Novel 2,7-Naphthyridine Compounds[7][8]
Antimicrobial Activity

Derivatives of 2,7-naphthyridine have shown promising antimicrobial properties, particularly against Gram-positive bacteria.[1][9]

Mechanism of Action:

Similar to quinolone antibiotics, some naphthyridine derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] This mechanism of action can lead to bacteriostatic or bactericidal effects.

Spectrum of Activity:

Recent studies have highlighted the selective activity of certain 2,7-naphthyridine derivatives against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One particular derivative, compound 10j from a recent study, demonstrated a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus.[1][9][10]

The this compound core could be explored for its potential to yield novel antibacterial agents with improved efficacy and safety profiles.

Hypothetical Antimicrobial Activity:

This table provides hypothetical MIC values for this compound against selected bacterial strains.

Bacterial StrainHypothetical MIC (µg/mL)Reference Analog Class
Staphylococcus aureus82,7-Naphthyridine derivatives[1][9]
S. aureus (MRSA)162,7-Naphthyridine derivatives
Escherichia coli>642,7-Naphthyridine derivatives

Experimental Protocols

General Synthesis of a 6-Substituted-1,2,3,4-tetrahydro-2,7-naphthyridine Derivative

This protocol is a representative synthesis based on methods for creating functionalized 2,7-naphthyridines and related heterocyclic systems.[11][12][13]

Workflow for Synthesis:

G A Starting Material (e.g., Substituted Pyridine) B Step 1: Cyclization (e.g., Friedländer Annulation) A->B C Intermediate: 2,7-Naphthyridine Core B->C D Step 2: Chlorination (e.g., POCl3) C->D E Intermediate: 6-Chloro-2,7-naphthyridine D->E F Step 3: Reduction (e.g., Catalytic Hydrogenation) E->F G Final Product: 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine F->G H Purification (e.g., Chromatography) G->H

Caption: General synthetic workflow for a 6-chloro-tetrahydro-2,7-naphthyridine.

Materials:

  • Appropriately substituted pyridine precursor

  • Reagents for cyclization (e.g., ethyl acetoacetate, piperidine)

  • Phosphorus oxychloride (POCl3)

  • Reducing agent (e.g., Palladium on carbon, H2 gas or Sodium borohydride)

  • Anhydrous solvents (e.g., DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the 2,7-Naphthyridine Core: A substituted aminopyridine is reacted with a suitable dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a base (e.g., piperidine) under reflux to yield the 2,7-naphthyridin-1-ol intermediate.

  • Chlorination: The intermediate from step 1 is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) at an elevated temperature to yield the 6-chloro-2,7-naphthyridine.

  • Reduction of the Pyridine Ring: The 6-chloro-2,7-naphthyridine is subjected to catalytic hydrogenation (e.g., using H2 gas and a Pd/C catalyst) or chemical reduction (e.g., with NaBH4 in a suitable solvent) to selectively reduce one of the pyridine rings, affording the this compound.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

Workflow for Kinase Assay:

G A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Incubate Components in Microplate Wells A->B C Initiate Reaction by adding ATP B->C D Stop Reaction C->D E Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) D->E F Data Analysis: Calculate % Inhibition and IC50 E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., MET, c-Kit)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway

Illustrative Kinase Signaling Pathway:

The diagram below represents a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy. Derivatives of 2,7-naphthyridine could potentially inhibit such pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK RTK Ligand->RTK Binds Downstream\nEffectors\n(e.g., RAS, PI3K) Downstream Effectors (e.g., RAS, PI3K) RTK->Downstream\nEffectors\n(e.g., RAS, PI3K) Activates Signaling\nCascade\n(e.g., MAPK, AKT) Signaling Cascade (e.g., MAPK, AKT) Downstream\nEffectors\n(e.g., RAS, PI3K)->Signaling\nCascade\n(e.g., MAPK, AKT) Activates Cellular\nResponse\n(Proliferation, Survival) Cellular Response (Proliferation, Survival) Signaling\nCascade\n(e.g., MAPK, AKT)->Cellular\nResponse\n(Proliferation, Survival) Leads to 6-Chloro-1,2,3,4-tetrahydro-\n2,7-naphthyridine 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine 6-Chloro-1,2,3,4-tetrahydro-\n2,7-naphthyridine->RTK Inhibits (Hypothetical)

Caption: A simplified model of a receptor tyrosine kinase (RTK) signaling pathway.

References

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic building block with significant potential in the fields of organic synthesis and medicinal chemistry. Its tetrahydronaphthyridine core is a common scaffold in a variety of biologically active compounds. The presence of a chlorine atom on the pyridine ring provides a reactive handle for the introduction of diverse functional groups through various cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the naphthyridine core, a crucial aspect of modern drug discovery. While specific documented applications for this particular isomer are emerging, its structural motifs suggest utility in the synthesis of kinase inhibitors, PARP inhibitors, and other targeted therapeutics.

These application notes provide representative protocols for the utilization of this compound in key synthetic transformations, based on established methodologies for similar chloro-substituted nitrogen heterocycles. The provided data is illustrative and serves as a guide for reaction optimization.

Physicochemical Properties

PropertyValue
CAS Number 1196151-85-5
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The chlorine atom at the 6-position of the tetrahydro-2,7-naphthyridine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. These modifications can be crucial for modulating the pharmacological properties of the resulting molecules.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system with a ligand like SPhos or XPhos, 0.02-0.10 eq.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Data for Suzuki-Miyaura Coupling
EntryBoronic AcidProductYield (%)Purity (%)
1Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydro-2,7-naphthyridine85>98
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-2,7-naphthyridine82>97
3Pyridine-3-boronic acid6-(Pyridin-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine75>95
4Thiophene-2-boronic acid6-(Thiophen-2-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine78>96

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. This allows for the direct introduction of nitrogen, oxygen, or sulfur nucleophiles, providing a straightforward route to a variety of functionalized derivatives.

Experimental Protocol: General Procedure for Amination

A mixture of this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a base (e.g., K₂CO₃, DIPEA, or NaH, 2.0-3.0 eq.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is heated in a sealed vessel. The reaction temperature can range from 80 to 150 °C, and the reaction time can vary from 4 to 48 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography or preparative HPLC.

Representative Data for Nucleophilic Aromatic Substitution (Amination)
EntryAmineProductYield (%)Purity (%)
1Morpholine6-(Morpholino)-1,2,3,4-tetrahydro-2,7-naphthyridine92>99
2Piperidine6-(Piperidin-1-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine88>98
3Aniline6-(Phenylamino)-1,2,3,4-tetrahydro-2,7-naphthyridine75>95
4Benzylamine6-(Benzylamino)-1,2,3,4-tetrahydro-2,7-naphthyridine81>97

Visualizations

Synthetic Workflow

G A 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid B->C D 6-Aryl/Heteroaryl-1,2,3,4-tetrahydro- 2,7-naphthyridine Intermediate C->D F Nucleophilic Aromatic Substitution (Base) D->F E Amine Nucleophile E->F G Final Biologically Active Molecule F->G

Caption: Synthetic workflow for a hypothetical bioactive molecule.

Potential Signaling Pathway Modulation

G DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP Repair DNA Repair PARP->Repair Apoptosis Apoptosis PARP->Apoptosis Inhibitor Naphthyridine-based PARP Inhibitor Inhibitor->PARP Inhibition

Caption: Inhibition of the PARP signaling pathway.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented herein, while based on the reactivity of analogous systems, provide a solid foundation for the development of novel derivatives. Further experimental validation is encouraged to fully explore the synthetic utility of this promising compound. The ability to readily functionalize the 6-position through robust and well-established synthetic methods makes it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Application Notes and Protocols: Derivatization of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a crucial building block in medicinal chemistry and drug discovery. Its derivatization allows for the exploration of chemical space and the generation of novel molecular entities with diverse pharmacological activities. This document provides detailed application notes and experimental protocols for two of the most powerful and versatile cross-coupling reactions for the derivatization of this scaffold: the Buchwald-Hartwig amination for the synthesis of C-N coupled products and the Suzuki-Miyaura coupling for the formation of C-C bonds.

These protocols are designed to serve as a comprehensive guide for researchers, offering step-by-step methodologies, recommended reagents, and reaction conditions. The inclusion of quantitative data from analogous reactions on similar substrates provides a valuable reference for expected outcomes and optimization strategies.

I. Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in the synthesis of arylamines.[1] For the this compound core, this reaction enables the introduction of a wide variety of primary and secondary amines at the 6-position, a key step in the synthesis of many biologically active compounds. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields, especially with the less reactive chloro-heterocyclic substrates.[2]

Quantitative Data Summary: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various chloro-heterocycles with different amines. While specific data for this compound is limited in publicly available literature, these examples with similar substrates provide a strong basis for reaction optimization.

Aryl Chloride (1.0 equiv)Amine (1.2 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-ChloropyridineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10095[2]
4-ChloropyridineAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane11088[3]
2-Chloro-6-methylpyridinen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF8092[4]
3-ChloropyridinePiperidine[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2.0)t-AmylOH10085[5]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk tube or sealed reaction vial)

  • Magnetic stirrer with heating capabilities

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to the flask via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis cluster_product Final Product prep1 Add 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine, Amine, and Base to Schlenk Tube prep2 Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep1->prep2 react1 Add Pd Catalyst and Ligand prep2->react1 react2 Add Anhydrous Solvent react1->react2 react3 Heat and Stir (100-110 °C) react2->react3 analysis1 Monitor Reaction Progress (TLC/LC-MS) react3->analysis1 analysis2 Cool, Dilute, and Wash analysis1->analysis2 analysis3 Dry and Concentrate analysis2->analysis3 analysis4 Purify by Column Chromatography analysis3->analysis4 product 6-Amino-1,2,3,4-tetrahydro- 2,7-naphthyridine Derivative analysis4->product

Caption: Workflow for Buchwald-Hartwig Amination.

II. Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6] This reaction is instrumental for introducing aryl, heteroaryl, or vinyl substituents at the 6-position of the tetrahydro-2,7-naphthyridine core. The coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond, often necessitating the use of highly active palladium catalysts with bulky, electron-rich phosphine ligands.[7]

Quantitative Data Summary: Representative Suzuki-Miyaura Coupling Reactions

The following table presents a summary of reaction conditions and yields for the Suzuki-Miyaura coupling of various chloropyridines with arylboronic acids. These examples serve as a valuable guide for developing a successful protocol for this compound.

Chloro-heterocycle (1.0 equiv)Boronic Acid (1.5 equiv)Pd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10092[6]
3-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O10094[7]
2,6-Dichloropyridine3-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3.0)DME/H₂O8585[8]
4-Chloropyridine hydrochlorideNaphthalene-2-boronic acidPEPPSI-IPr (2)-K₂CO₃ (3.0)i-PrOH6090[7]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The choice of catalyst, ligand, and base may require optimization depending on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like PEPPSI-IPr

  • Phosphine ligand (e.g., SPhos, XPhos) if a simple palladium salt is used

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane and degassed water

  • Nitrogen or Argon gas (high purity)

  • Standard laboratory glassware (Schlenk tube or sealed reaction vial)

  • Magnetic stirrer with heating capabilities

  • System for inert atmosphere operations (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk tube or a sealable reaction vial, combine this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-catalyst, add it directly.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (nitrogen or argon) for three cycles.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS analysis. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis cluster_product Final Product prep1 Combine 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine, Boronic Acid, and Base prep2 Add Pd Catalyst and Ligand prep1->prep2 prep3 Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) prep2->prep3 react1 Add Anhydrous Dioxane and Degassed Water prep3->react1 react2 Heat and Stir (100 °C) react1->react2 analysis1 Monitor Reaction Progress (TLC/LC-MS) react2->analysis1 analysis2 Cool, Dilute, and Extract analysis1->analysis2 analysis3 Dry and Concentrate analysis2->analysis3 analysis4 Purify by Column Chromatography analysis3->analysis4 product 6-Aryl-1,2,3,4-tetrahydro- 2,7-naphthyridine Derivative analysis4->product

Caption: Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on the specific dosages and biological activity of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine are limited. The following application notes and protocols are based on the reported activities of structurally related tetrahydronaphthyridine derivatives and are intended to serve as a starting point for researchers. The experimental parameters provided are illustrative and will require optimization for specific assays and models.

Application Notes

This compound is a heterocyclic compound belonging to the tetrahydronaphthyridine class. While specific biological activities for this particular compound are not extensively documented in peer-reviewed literature, the tetrahydronaphthyridine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.

Based on patent literature and studies of analogous compounds, potential research applications for this compound and its derivatives may include:

  • Antagonism of Toll-Like Receptors (TLRs): The compound has been cited in patents related to the development of TLR7, TLR8, and TLR9 antagonists, suggesting its potential use in the investigation of autoimmune diseases[1][2].

  • Neurological Disorders: Related tetrahydronaphthyridine derivatives have been investigated for their interaction with central nervous system targets, such as metabotropic glutamate receptors (mGluRs) and as potential anticonvulsants[3][4].

  • Antiviral Activity: Some tetrahydronaphthyridine analogs have been developed as potent CXCR4 antagonists, which can inhibit the entry of HIV into cells[5][6][7].

  • Oncology: Naphthyridine derivatives, in general, have been explored for their potential anticancer properties[3].

  • Antimicrobial Research: The naphthyridine core is a well-known pharmacophore in antimicrobial agents, and related compounds have shown activity against various bacterial strains[3][8].

Experimental Data for Structurally Related Compounds

To provide a reference for researchers, the following table summarizes experimental data for a representative tetrahydronaphthyridine derivative investigated as a CXCR4 antagonist.

Compound IDTargetAssay TypeResult (IC₅₀)In Vivo ModelOral Bioavailability (%F)Reference
Compound 30 CXCR4CXCR4 Antagonism24 nMMouse27%[5][7]
Compound 30 HIV-1HIV Entry Inhibition7 nMNot ApplicableNot Applicable[5][7]

Exemplar Experimental Protocols

The following are detailed, illustrative protocols for key experiments that could be adapted for the evaluation of this compound.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle suitable for oral and intravenous administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.

  • Compound Formulation: Prepare a formulation of the test compound in the vehicle at the desired concentrations for both oral (p.o.) and intravenous (i.v.) administration (e.g., 10 mg/kg for p.o. and 1 mg/kg for i.v.).

  • Dosing:

    • Divide the mice into two groups (n=3-5 per group).

    • Administer the compound to the first group via oral gavage.

    • Administer the compound to the second group via intravenous injection (e.g., tail vein).

  • Blood Sampling:

    • Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Extract the compound from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t₁/₂) for both oral and intravenous routes using appropriate software.

    • Calculate the oral bioavailability (%F) using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies target_id Target Identification (e.g., TLR7/8/9) binding_assay Binding Assay (e.g., Radioligand Binding) target_id->binding_assay Selectivity functional_assay Functional Assay (e.g., Cytokine Release) binding_assay->functional_assay Potency (EC₅₀) cell_viability Cell Viability Assay (e.g., MTT) functional_assay->cell_viability Toxicity (IC₅₀) pk_study Pharmacokinetics (e.g., Mouse PK) cell_viability->pk_study Lead Candidate efficacy_model Efficacy Model (e.g., Lupus Mouse Model) pk_study->efficacy_model Dose Selection toxicology Toxicology Studies efficacy_model->toxicology Therapeutic Window

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

tlr_signaling_pathway cluster_cell Immune Cell (e.g., pDC) tlr7 TLR7 Endosome myD88 MyD88 tlr7:f1->myD88 irak4 IRAK4 myD88->irak4 irf7 IRF7 irak4->irf7 nfkb NF-κB irak4->nfkb cytokines Type I IFN & Pro-inflammatory Cytokines irf7->cytokines Transcription nfkb->cytokines Transcription compound 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine compound->tlr7:f0 Potential Inhibition

References

Application Notes and Protocols: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and the presence of strategically positioned nitrogen atoms and a reactive chlorine handle make it an attractive starting point for the synthesis of diverse compound libraries. This document provides an overview of its applications, quantitative data for representative derivatives, and detailed experimental protocols for its utilization in drug discovery programs. The primary therapeutic areas where this scaffold has shown promise include immunology, virology, and neuroscience.

Key Applications and Biological Targets

The this compound core is a privileged structure for targeting a range of biological entities. Its derivatives have been principally investigated as:

  • RORγt Inverse Agonists: The Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are implicated in the pathogenesis of various autoimmune diseases.[1][2] Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17, making them promising therapeutic agents for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2][3] The tetrahydronaphthyridine scaffold serves as a key component in the design of potent and selective RORγt modulators.[2]

  • HIV-1 Integrase Allosteric Inhibitors (ALLINIs): HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[4][5] ALLINIs represent a class of antiretroviral agents that bind to a site on the integrase enzyme distinct from the active site.[6][7] This binding event promotes aberrant multimerization of integrase, disrupting its function and potently inhibiting viral replication.[4][7] The 5,6,7,8-tetrahydro-1,6-naphthyridine core, a close structural analog, has been successfully employed to develop potent ALLINIs.[7]

  • GABA-A Receptor Positive Allosteric Modulators (PAMs): While less specific to the this compound core, the broader class of tetrahydronaphthyridines has been explored as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. PAMs of this receptor can enhance the inhibitory effects of GABA, leading to anxiolytic, anticonvulsant, and sedative properties.

Quantitative Data for Tetrahydronaphthyridine Derivatives

Table 1: RORγt Inverse Agonist Activity

Compound ClassAssay TypeTargetIC50 / EC50Reference
Thienyl AcetamidesPrimary Human Th17 cell IL-17 ReleaseHuman RORγtNanomolar activity[8]
Biphenyl AmidesFRET AssayHuman RORγtIC50: 2.0 µM[1][9]
Azatricyclic AnalogsGal4-Luc Reporter Assay (Jurkat cells)Human RORγtSub-micromolar to nanomolar EC50[3]

Table 2: HIV-1 Integrase Allosteric Inhibitor Activity

Compound ClassAssay TypeTargetIC50 / EC50Reference
TetrahydroisoquinolinesAnti-HIV-1 ActivityHIV-1 Integrase< 5.96 µM[10]
NaphthyridinonesStrand Transfer InhibitionHIV-1 IntegraseIC50: 100 nM[5]
Pyridinone DerivativesAntiviral ActivityHIV-1EC50: 32 nM - 67 nM[5]
ALLINI BI-1001Spreading HIV-1 Replication AssayHIV-1EC50: 5.8 µM[11]

Experimental Protocols

Synthesis of a Tetrahydronaphthyridine Scaffold (Based on the Asymmetric Synthesis of the TAK-828F Core)[2]

This protocol outlines a general approach for the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close isomer of the 2,7-naphthyridine series, highlighting key chemical transformations that can be adapted.

Step 1: Heck-Type Vinylation of a Chloropyridine Precursor

  • To a solution of the chloropyridine precursor in a suitable solvent (e.g., a mixture of an organic solvent and water), add a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., SPhos).

  • Add a base (e.g., K3PO4).

  • Pressurize the reaction vessel with ethylene gas.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the reaction is complete, as monitored by LC-MS.

  • Upon completion, cool the reaction mixture, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the vinylpyridine intermediate.

Step 2: Dihydronaphthyridine Formation

  • Dissolve the vinylpyridine intermediate from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a solution of ammonia in the same solvent.

  • Heat the reaction mixture in a sealed vessel to the desired temperature (e.g., 80-100 °C) and stir until the cyclization is complete.

  • Cool the mixture and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the dihydronaphthyridine product.

Step 3: Enantioselective Transfer Hydrogenation

  • To a solution of the dihydronaphthyridine from Step 2 in a suitable solvent (e.g., isopropanol), add a chiral ruthenium catalyst (e.g., a Ru-diamine complex).

  • Add a hydrogen source, such as formic acid or isopropanol itself.

  • Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir until complete conversion to the tetrahydronaphthyridine is observed.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the product by column chromatography to yield the enantiomerically enriched tetrahydronaphthyridine scaffold.

Biological Assay: RORγt Inverse Agonist Activity (Cell-Based Reporter Assay)[12][13]

This protocol describes a common method to assess the functional potency of compounds as RORγt inverse agonists.

Principle: A chimeric receptor system is used where the ligand-binding domain (LBD) of RORγt is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This fusion protein drives the expression of a luciferase reporter gene. In the absence of an inverse agonist, the RORγt-LBD exhibits constitutive activity, leading to luciferase expression. An inverse agonist will bind to the RORγt-LBD, reducing transcriptional activity and thus decreasing the luciferase signal.[12]

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or Jurkat cells in DMEM or RPMI-1640 medium, respectively, supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with two plasmids: one expressing the Gal4-RORγt-LBD fusion protein and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS) promoter.

  • Compound Treatment:

    • Plate the transfected cells in 96-well plates.

    • Prepare serial dilutions of the test compounds (derived from this compound) in DMSO and then dilute in cell culture medium.

    • Add the compound solutions to the cells and incubate for 18-24 hours.

  • Luciferase Assay:

    • After incubation, lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions (e.g., Promega's Luciferase Assay System).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., DMSO-treated cells).

    • Plot the normalized data against the compound concentration and fit the curve to a four-parameter logistic equation to determine the IC50 value.

Biological Assay: HIV-1 Integrase Allosteric Inhibition (HTRF-Based Multimerization Assay)[4]

This protocol allows for the quantification of inhibitor-induced aberrant multimerization of HIV-1 integrase.

Principle: This assay uses two recombinant HIV-1 integrase proteins, one with a hexahistidine (6xHis) tag and the other with a FLAG epitope. In the presence of an allosteric inhibitor, these two proteins will co-multimerize. The 6xHis-tagged protein is detected with a terbium-labeled anti-His antibody (donor), and the FLAG-tagged protein is detected with a d2-labeled anti-FLAG antibody (acceptor). When the two proteins are in close proximity due to multimerization, Förster Resonance Energy Transfer (FRET) occurs, generating a detectable signal.

Methodology:

  • Reagent Preparation:

    • Purify recombinant 6xHis-tagged and FLAG-tagged HIV-1 integrase.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 300 mM NaCl, 10% glycerol, 1 mM DTT).

  • Assay Procedure:

    • In a 384-well plate, add the test compounds at various concentrations.

    • Add a mixture of the 6xHis-integrase and FLAG-integrase to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for inhibitor-induced multimerization.

    • Add the HTRF detection reagents (terbium-labeled anti-His and d2-labeled anti-FLAG antibodies).

    • Incubate for another 1-2 hours at room temperature.

  • Signal Detection:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data.

    • Plot the normalized signal against the compound concentration to determine the EC50 value for inducing multimerization.

Visualizations

RORgt_Signaling_Pathway cluster_Th17_Cell Th17 Cell cluster_Extracellular Extracellular RORgt RORγt IL17_Gene IL-17 Gene RORgt->IL17_Gene Transcription Factor IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Autoimmune_Disease Autoimmune Disease IL17_Protein->Autoimmune_Disease Pro-inflammatory Cytokine Tetrahydro_Naphthyridine Tetrahydronaphthyridine Derivative Tetrahydro_Naphthyridine->RORgt Inverse Agonist (Inhibition)

Caption: RORγt Signaling Pathway and Inhibition by Tetrahydronaphthyridine Derivatives.

HIV_Integrase_Inhibition cluster_HIV_Lifecycle HIV Lifecycle cluster_Inhibition Allosteric Inhibition IN_Monomer Integrase Monomers IN_Dimer Functional Dimer IN_Monomer->IN_Dimer Dimerization IN_Tetramer Functional Tetramer IN_Dimer->IN_Tetramer Tetramerization Aberrant_Multimer Aberrant, Non-functional Integrase Multimers IN_Dimer->Aberrant_Multimer Promotes Aberrant Multimerization Viral_Integration Viral DNA Integration IN_Tetramer->Viral_Integration Catalysis Tetrahydro_Naphthyridine Tetrahydronaphthyridine Derivative (ALLINI) Tetrahydro_Naphthyridine->IN_Dimer Binds to Dimer Interface Aberrant_Multimer->Viral_Integration Inhibition

Caption: Mechanism of HIV-1 Integrase Allosteric Inhibition.

Synthesis_Workflow start Chloropyridine Precursor step1 Step 1: Heck-Type Vinylation Pd Catalyst Ethylene Gas start->step1 intermediate1 Vinylpyridine Intermediate step1->intermediate1 step2 Step 2: Dihydronaphthyridine Formation Ammonia intermediate1->step2 intermediate2 Dihydronaphthyridine Intermediate step2->intermediate2 step3 Step 3: Enantioselective Transfer Hydrogenation Chiral Ru Catalyst H+ Source intermediate2->step3 end Tetrahydronaphthyridine Scaffold step3->end

Caption: General Workflow for Tetrahydronaphthyridine Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing the 1,2,3,4-tetrahydro-2,7-naphthyridine core?

A1: A prevalent strategy involves the initial synthesis of the aromatic 2,7-naphthyridine ring system, followed by a selective reduction of one of the pyridine rings. The synthesis of the 2,7-naphthyridine core can be achieved through various methods, often involving the cyclization of substituted pyridine precursors.

Q2: How can the 1,2,3,4-tetrahydro-2,7-naphthyridine be selectively formed from 2,7-naphthyridine?

A2: Catalytic hydrogenation is a common method for the reduction of naphthyridines. The selectivity of the reduction (i.e., which ring is reduced) can be influenced by the catalyst, solvent, and the presence of substituents on the rings. For instance, catalytic hydrogenation of 3-methyl-2,7-naphthyridine over palladium has been reported to yield a mixture of 5,6,7,8-tetrahydro and 1,2,3,4-tetrahydro isomers.[1] Careful optimization of reaction conditions is crucial to favor the desired 1,2,3,4-tetrahydro isomer.

Q3: What are the challenges in the chlorination of 1,2,3,4-tetrahydro-2,7-naphthyridine to obtain the 6-chloro derivative?

A3: The primary challenge is achieving regioselectivity. The pyridine ring of the tetrahydro-2,7-naphthyridine system is electron-deficient, making it less reactive towards electrophilic aromatic substitution. Direct chlorination requires forcing conditions which can lead to a mixture of products or decomposition. The position of chlorination is directed by the electronic properties of the ring and any existing substituents. Selective chlorination at the C6 position requires a method that can overcome the inherent reactivity of the pyridine ring and direct the chlorine to the desired position.

Q4: What are some potential side reactions during the synthesis?

A4: Potential side reactions include:

  • Over-reduction: During the hydrogenation step, both pyridine rings could be reduced, leading to the formation of decahydronaphthyridine.

  • Isomer formation: Incomplete selectivity during reduction can lead to a mixture of 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro isomers.

  • Polychlorination: During the chlorination step, multiple chlorine atoms may be added to the aromatic ring, especially under harsh conditions.

  • N-oxidation: The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can lead to N-oxide byproducts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of 1,2,3,4-tetrahydro-2,7-naphthyridine Incomplete reduction of the 2,7-naphthyridine precursor.Increase reaction time, temperature, or hydrogen pressure. Consider screening different catalysts (e.g., Pd/C, PtO₂, Raney Nickel) and solvents.
Formation of the 5,6,7,8-tetrahydro isomer.Modify the catalyst and solvent system. The presence of substituents can influence the regioselectivity of the reduction.
Catalyst poisoning.Ensure starting materials and solvents are pure and free of catalyst poisons like sulfur compounds.
Low yield of this compound Low reactivity of the pyridine ring towards electrophilic chlorination.Use a more reactive chlorinating agent or add a Lewis acid catalyst to activate the substrate.
Formation of other chlorinated isomers.Optimize the reaction temperature and stoichiometry of the chlorinating agent. Steric hindrance from the tetrahydro-ring might influence regioselectivity.
Decomposition of starting material or product.Use milder chlorinating agents like N-chlorosuccinimide (NCS). Perform the reaction at lower temperatures.
Difficult purification of the final product Presence of unreacted starting materials or isomeric byproducts.Utilize column chromatography with a carefully selected eluent system. Recrystallization from a suitable solvent system can also be effective.
Formation of tar-like substances.Ensure an inert atmosphere if reactions are sensitive to air and moisture. Use purified reagents and solvents.

Proposed Synthetic Pathway and Experimental Protocols

Step 1: Synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine

This step involves the reduction of a suitable 2,7-naphthyridine precursor. The synthesis of the 2,7-naphthyridine core itself can be accomplished from pyridine derivatives.

Illustrative Protocol for Catalytic Hydrogenation:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 2,7-naphthyridine (1.0 g, 7.68 mmol) in a suitable solvent such as ethanol or acetic acid (50 mL).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 100 mg).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydro-2,7-naphthyridine. The crude product may require purification by column chromatography or recrystallization to separate it from any 5,6,7,8-tetrahydro isomer.

Step 2: Chlorination of 1,2,3,4-tetrahydro-2,7-naphthyridine

This step aims for the selective introduction of a chlorine atom at the C6 position. Electrophilic chlorination using N-chlorosuccinimide (NCS) is a common method for chlorinating electron-rich aromatic rings, but for an electron-deficient pyridine ring, activation might be necessary.

Illustrative Protocol for Electrophilic Chlorination:

  • Preparation: Dissolve 1,2,3,4-tetrahydro-2,7-naphthyridine (1.0 g, 7.45 mmol) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (50 mL) in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.0 g, 7.49 mmol) portion-wise with stirring. To enhance reactivity, a catalytic amount of a Lewis acid (e.g., AlCl₃) or a protic acid (e.g., H₂SO₄) could be cautiously added.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Data Presentation

Since specific yield data for the direct synthesis of this compound is not available, the following table presents hypothetical yield ranges based on analogous reactions reported for similar heterocyclic systems. These values should be considered as starting points for optimization.

Step Reaction Key Reagents Typical Yield Range (%)
1Reduction2,7-Naphthyridine, H₂, Pd/C40 - 70% (of the desired isomer)
2Chlorination1,2,3,4-Tetrahydro-2,7-naphthyridine, NCS30 - 60%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination start1 2,7-Naphthyridine proc1 Catalytic Hydrogenation (H2, Pd/C) start1->proc1 out1 1,2,3,4-Tetrahydro-2,7-naphthyridine proc1->out1 proc2 Electrophilic Chlorination (NCS) out1->proc2 out2 6-Chloro-1,2,3,4-tetrahydro- 2,7-naphthyridine proc2->out2

Caption: Proposed two-step synthesis of this compound.

Troubleshooting_Workflow cluster_reduction Reduction Step Issues cluster_chlorination Chlorination Step Issues start Low Yield of Final Product q1 Which step has low yield? start->q1 q2 Incomplete Reaction? q1->q2 Reduction q4 Low Reactivity? q1->q4 Chlorination sol1 Increase H2 pressure/time/temp Screen catalysts/solvents q2->sol1 Yes q3 Isomer Formation? q2->q3 No sol2 Modify catalyst/solvent system q3->sol2 Yes sol3 Use stronger chlorinating agent Add Lewis acid catalyst q4->sol3 Yes q5 Side Products? q4->q5 No sol4 Use milder conditions (e.g., NCS) Optimize temperature/stoichiometry q5->sol4 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability is likely pH-dependent. Both acidic and basic conditions can potentially catalyze hydrolytic degradation of the tetrahydro-2,7-naphthyridine core or the chloro substituent. The protonation state of the nitrogen atoms in the naphthyridine ring is governed by the pH and can significantly influence the molecule's reactivity.

  • Oxidation: The electron-rich nature of the naphthyridine ring system may make it susceptible to oxidative degradation. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.

  • Light: Many aromatic heterocyclic compounds are sensitive to light, particularly UV radiation. Exposure can lead to photodegradation, resulting in the formation of various degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

Q2: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. The nature of these degradants will depend on the storage conditions. Consider the following possibilities:

  • Hydrolysis Products: If the solution was stored under acidic or basic conditions, you might be observing products resulting from the hydrolysis of the chloro group to a hydroxyl group, or potentially ring-opening products.

  • Oxidation Products: If the solution was not protected from air, N-oxides or other oxidation products of the naphthyridine ring could have formed.

  • Photodegradation Products: If the solution was exposed to light, various photoproducts could be present.

To identify the cause, it is recommended to perform a forced degradation study as outlined in the experimental protocols section.

Q3: What are the best practices for preparing and storing solutions of this compound to ensure its stability?

A3: To minimize degradation, the following practices are recommended:

  • Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen and peroxide impurities.

  • pH Control: Prepare solutions in a buffer system that maintains a pH where the compound is most stable, which should be determined experimentally. A neutral pH range (6-8) is often a good starting point.

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C) to slow down degradation kinetics. For long-term storage, freezing is generally preferred.

  • Inert Atmosphere: For particularly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Expected Outcome
Loss of compound potency over time in solution. Hydrolysis, Oxidation, Photodegradation, or Thermal Degradation.1. pH Adjustment: Determine the pH of your solution. If acidic or basic, adjust to a more neutral pH (6-8) using an appropriate buffer system.[1][2][3][4][5][6]2. Solvent Quality: Use fresh, high-purity, degassed solvents.[1]3. Light Protection: Store the solution in an amber vial or wrapped in foil.[1]4. Temperature Control: Store the solution at a lower temperature (2-8 °C or frozen).[1]5. Inert Atmosphere: Purge the solvent and the headspace of the vial with an inert gas like nitrogen or argon before sealing.[1]Increased stability and retention of compound potency over the desired experimental timeframe.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.1. Characterize Degradants: Attempt to identify the new peaks using LC-MS to determine their mass and potential structure.2. Forced Degradation Study: Conduct a forced degradation study (see experimental protocols) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, light, heat). This will help in confirming the identity of the degradants observed in your stored samples.[1]Identification of degradation products and understanding of the degradation pathway, allowing for the development of a stability-indicating analytical method.
Precipitation of the compound from solution upon storage. Poor solubility at the storage temperature or pH, or formation of an insoluble degradation product.1. Solubility Check: Determine the solubility of the compound in the chosen solvent at the storage temperature.2. pH Adjustment: The pH of the solution can affect solubility. Test solubility at different pH values.3. Co-solvent: Consider the use of a co-solvent to improve solubility.4. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.A stable, clear solution with no precipitation during storage.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light for an extended period (e.g., 24 hours) as per ICH Q1B guidelines. A control sample should be kept in the dark at the same temperature.

3. Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to separate compounds with a range of polarities.

  • Detector: A UV detector set at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

2. Method Development:

  • Inject a mixture of the unstressed compound and the samples from the forced degradation study.

  • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent compound from all degradation products and impurities.

  • The method should be able to resolve all significant degradation products from the parent peak.

3. Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables can be used to summarize the quantitative data from your stability studies.

Table 1: Summary of Forced Degradation Study Results

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (Peak Area %)
0.1 M HCl24 h60 °C
0.1 M NaOH24 h60 °C
3% H₂O₂24 hRoom Temp
Heat (Solid)48 h80 °C
Heat (Solution)48 h60 °C
Light (UV/Vis)24 hRoom Temp

Table 2: Long-Term Stability Study Data (Example)

Storage Condition: 2-8 °C, Protected from Light

Time Point Assay (% of Initial) Appearance pH Degradant 1 (Peak Area %) Degradant 2 (Peak Area %)
0 Months100.0Clear, colorless solution7.0Not DetectedNot Detected
3 Months
6 Months
12 Months

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis cluster_outcome Outcome Compound This compound Protocol Develop Stability Protocol Compound->Protocol Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Protocol->Forced_Degradation Long_Term_Stability Long-Term Stability Study Protocol->Long_Term_Stability HPLC_Method Develop & Validate Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Analysis Analyze Samples Long_Term_Stability->Analysis HPLC_Method->Analysis Data_Evaluation Evaluate Data Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report Storage Define Storage Conditions & Shelf-Life Report->Storage

Caption: Workflow for assessing the stability of a chemical compound.

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Product 6-Hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Aromatized 6-Chloro-2,7-naphthyridine Parent->Aromatized [O] Photo_Product Various Photoproducts (e.g., dehalogenation, ring cleavage) Parent->Photo_Product hν (Light)

References

Technical Support Center: Overcoming Poor Solubility of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of this compound?

A1: The poor aqueous solubility of this compound, a complex heterocyclic compound, can be attributed to its molecular structure. The presence of a non-polar aromatic ring and a saturated heterocyclic system contributes to its lipophilic nature, leading to low solubility in aqueous media. More than 40% of new chemical entities identified through screening programs exhibit poor water solubility, which can hinder their therapeutic potential.[1][2][3][4][5]

Q2: What initial steps can I take to improve the dissolution of this compound in my experiments?

A2: A common initial approach is to utilize the hydrochloride salt form of the compound, as salts often exhibit improved aqueous solubility compared to the free base.[6] Additionally, simple adjustments to the solvent system, such as pH modification or the use of co-solvents, can be effective first steps.

Q3: Are there advanced formulation strategies to significantly enhance the bioavailability of poorly soluble compounds like this?

A3: Yes, several advanced formulation strategies can be employed. These include particle size reduction techniques like micronization and nanonization to create drug nanocrystals, the use of amorphous solid dispersions, and encapsulation in lipid-based delivery systems or cyclodextrin complexes.[7][8][9][10]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers

Potential Cause: The inherent low aqueous solubility of the free base form of this compound.

Troubleshooting Steps:

  • Salt Formation: If you are not already using it, switch to a salt form, such as this compound hydrochloride. Salts of weakly basic compounds are generally more soluble in acidic to neutral aqueous solutions.[6]

  • pH Adjustment: The solubility of compounds with ionizable groups is often pH-dependent. For a basic compound like this naphthyridine derivative, lowering the pH of the buffer should increase its solubility.

  • Co-solvents: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting your experiment. A patent for a related compound describes dissolving the hydrochloride salt in dichloromethane with the aid of triethylamine.[6]

Issue 2: Compound Precipitates Out of Solution During the Experiment

Potential Cause: The concentration of the compound exceeds its thermodynamic solubility in the experimental medium, leading to supersaturation and subsequent precipitation. This can be triggered by changes in temperature, pH, or solvent composition.

Troubleshooting Steps:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility and stability.[11][12][13][14] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the compound in a polymer matrix can improve its dissolution rate and generate a supersaturated solution.[4] This strategy helps to maintain the drug in a higher energy amorphous state, which is more soluble than the stable crystalline form.[5]

  • Use of Precipitation Inhibitors: Incorporating polymers into the formulation can help maintain a supersaturated state by inhibiting the precipitation of the drug.[4]

Issue 3: Low Bioavailability Observed in in vivo Studies

Potential Cause: Poor dissolution in the gastrointestinal tract is limiting the absorption of the compound. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds often exhibiting low bioavailability.[3]

Troubleshooting Steps:

  • Particle Size Reduction (Nanoformulations): Reducing the particle size of the compound increases its surface area, which in turn enhances the dissolution rate according to the Noyes-Whitney equation.[4] Techniques like milling can produce nanocrystals, which are nanosized solid drug particles that can improve the bioavailability of poorly soluble drugs.[7][8]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[4][10] These formulations present the drug in a solubilized form in the gastrointestinal tract, facilitating its absorption.

  • Prodrug Approach: A prodrug is a modified version of the active drug that is designed to improve its physicochemical properties, such as solubility. For instance, creating a phosphate ester prodrug can significantly increase the aqueous solubility of a hydrophobic drug.[5]

Data Presentation

Formulation StrategyExpected Fold Increase in Apparent SolubilityKey Advantages
Salt Formation 2 - 50Simple to implement, cost-effective.
Co-solvents 2 - 100Easy to prepare for in vitro studies.
Cyclodextrin Complexation 10 - 1,000Can significantly increase solubility and stability.[15]
Amorphous Solid Dispersions 10 - 1,000Can achieve high levels of supersaturation.
Nanoformulations > 1,000Greatly enhances dissolution rate and bioavailability.[8]

Note: The values presented are estimations and the actual improvement will depend on the specific physicochemical properties of the compound and the chosen excipients.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Mixing: Accurately weigh the compound and the cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the mixture while triturating to form a paste of suitable consistency.

  • Drying: Continue the kneading for 45-60 minutes. The paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: The dried complex is sieved to obtain a uniform particle size and stored in a desiccator.

Protocol 2: Screening for Effective Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like 100% DMSO.

  • Solvent Titration: In separate vials, place a known volume of your aqueous buffer.

  • Addition of Co-solvent: To each vial, add a different water-miscible co-solvent (e.g., ethanol, PEG 400, propylene glycol) at varying percentages (e.g., 5%, 10%, 20% v/v).

  • Compound Addition: Add a small aliquot of the concentrated stock solution to each co-solvent/buffer mixture.

  • Solubility Assessment: Visually inspect for precipitation. The mixture that remains clear at the highest compound concentration contains the most effective co-solvent system. For quantitative analysis, the samples can be equilibrated, centrifuged, and the supernatant analyzed by HPLC.

Visualizations

Solubility_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Initial Strategies cluster_2 Advanced Formulation cluster_3 Outcome Poor_Aqueous_Solubility Poor Aqueous Solubility Salt_Formation Salt Formation Poor_Aqueous_Solubility->Salt_Formation pH_Adjustment pH Adjustment Poor_Aqueous_Solubility->pH_Adjustment Co_solvents Co-solvents Poor_Aqueous_Solubility->Co_solvents Cyclodextrins Cyclodextrin Complexation Poor_Aqueous_Solubility->Cyclodextrins Enhanced_Solubility Enhanced Solubility & Bioavailability Salt_Formation->Enhanced_Solubility pH_Adjustment->Enhanced_Solubility Co_solvents->Enhanced_Solubility Cyclodextrins->Enhanced_Solubility Solid_Dispersions Amorphous Solid Dispersions Solid_Dispersions->Enhanced_Solubility Nanoformulations Nanoformulations Nanoformulations->Enhanced_Solubility Lipid_Based Lipid-Based Systems Lipid_Based->Enhanced_Solubility

Caption: Workflow for addressing poor aqueous solubility.

Cyclodextrin_Complexation cluster_0 Cyclodextrin Molecule cluster_1 Drug Molecule cluster_2 Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Soluble Inclusion Complex CD->Complex Drug Poorly Soluble Drug (this compound) Drug->Complex

References

"6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" reducing experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The information aims to help reduce experimental variability by addressing common challenges in the synthesis, purification, and handling of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features and properties of this compound?

This compound is a heterocyclic compound featuring a tetrahydronaphthyridine core. The presence of a chlorine atom and two nitrogen atoms within the bicyclic structure makes it a valuable intermediate in medicinal chemistry. Below is a summary of its key properties.

PropertyValue
CAS Number 1196151-85-5
Molecular Formula C₈H₉ClN₂
Molecular Weight 168.62 g/mol
Appearance Typically an off-white to yellow solid
Storage Store in a dry, sealed container, away from light and moisture.

Q2: What are the recommended storage conditions to ensure the stability of this compound?

To ensure stability and prevent degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which could potentially lead to hydrolysis or oxidation.

Q3: What analytical techniques are suitable for characterizing this compound?

Standard analytical techniques for the characterization of this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Troubleshooting Guides

Synthesis

Issue 1: Low Yield in the Synthesis of the Tetrahydronaphthyridine Core

Low yields in the synthesis of tetrahydronaphthyridine derivatives are a common issue. The synthesis of the 2,7-naphthyridine scaffold can be approached through various synthetic routes, often involving multi-step sequences.

Potential Causes & Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. For cyclization steps, ensure anhydrous conditions if required by the specific reaction mechanism.
Poor Quality of Starting Materials Ensure the purity of starting materials through appropriate purification techniques before use.
Inefficient Catalyst The choice of catalyst can be critical. For reactions involving ring formation, screen different catalysts (e.g., Lewis acids, transition metal catalysts) and optimize catalyst loading.
Side Reactions Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of byproducts. Adjusting reaction conditions may help minimize side reactions.

Issue 2: Difficulty in Purification of the Final Compound

The purification of this compound can be challenging due to its polarity and potential for multiple protonation states.

Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Chromatography Conditions For column chromatography, experiment with different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing). Reversed-phase HPLC can also be an effective purification method.
Formation of Salts The basic nitrogen atoms can form salts, affecting solubility and chromatographic behavior. Consider a mild basic wash during workup to ensure the compound is in its free base form before chromatography.
Residual Catalysts or Reagents Ensure complete removal of catalysts and reagents during the workup. Specific workup procedures may be required depending on the reagents used (e.g., aqueous washes for water-soluble impurities, specific filtration for solid catalysts).

Experimental Workflow for Synthesis and Purification

G General Workflow for Synthesis and Purification start Starting Materials reaction Cyclization & Aromatization Steps start->reaction workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC) purification->analysis product Pure Product analysis->product

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions check_reagents Verify Stoichiometry & Quality of Reagents check_conditions->check_reagents monitor_reaction Monitor Reaction by TLC/LC-MS check_reagents->monitor_reaction optimize_catalyst Optimize Catalyst & Loading success Improved Yield optimize_catalyst->success byproducts Byproducts Observed? monitor_reaction->byproducts incomplete Incomplete Reaction? byproducts->incomplete No adjust_conditions Adjust Conditions to Minimize Byproducts byproducts->adjust_conditions Yes incomplete->optimize_catalyst No extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes adjust_conditions->success extend_time->success

Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for a Potential Synthetic Step: Nucleophilic Aromatic Substitution

Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of this compound.

Objective: To introduce a nucleophile onto the naphthyridine ring, displacing a suitable leaving group.

Materials:

  • Appropriately substituted naphthyridine precursor

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the naphthyridine precursor and the solvent.

  • Add the base and stir the mixture for 15-30 minutes at room temperature.

  • Add the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

For any further assistance, please contact our technical support team with detailed information about your experimental setup and the issues encountered.

Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing the 1,2,3,4-tetrahydro-2,7-naphthyridine core?

A1: The synthesis of the tetrahydro-2,7-naphthyridine scaffold is not as extensively documented as other naphthyridine isomers. However, plausible synthetic routes can be adapted from established methods for constructing similar heterocyclic systems. Two common strategies involve:

  • Bischler-Napieralski followed by reduction: This involves the cyclization of a substituted β-phenylethylamide to form a dihydronaphthyridine, which is then reduced to the desired tetrahydronaphthyridine.[1][2] This method is effective for aromatic systems with electron-donating groups.[3]

  • Pictet-Spengler reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline-like structure.[4][5] This reaction can be catalyzed by acids and is widely used in alkaloid synthesis.[6]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low yields: This can be due to deactivated starting materials, suboptimal reaction conditions, or side reactions.[1]

  • Formation of regioisomers: Depending on the substitution pattern of the precursors, cyclization reactions can sometimes lead to a mixture of isomers.[7]

  • Side reactions: Specific side reactions associated with the chosen synthetic route can compete with the desired transformation.

  • Purification difficulties: Separating the desired product from starting materials, byproducts, and isomers can be challenging.

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of analytical techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure and confirming the regiochemistry of the product.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Troubleshooting Guides

Guide 1: Issues with the Bischler-Napieralski Cyclization Step

This guide addresses common problems when using the Bischler-Napieralski reaction to form the dihydronaphthyridine intermediate.

Problem Possible Cause Recommended Solution Citation
Low or no product yield Deactivated aromatic ring (electron-withdrawing groups).Use stronger dehydrating agents like P₂O₅ in refluxing POCl₃. Consider using milder, more modern reagents like triflic anhydride with a non-nucleophilic base.[1][3]
Incomplete reaction.Increase reaction temperature or use a higher-boiling solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Decomposition of starting material or product.Use milder reaction conditions. Monitor the reaction closely and stop it once the starting material is consumed to prevent degradation.[8]
Formation of styrene-like byproduct Retro-Ritter reaction is occurring.This side reaction is evidence for the formation of a nitrilium ion intermediate. Using the corresponding nitrile as a solvent can shift the equilibrium away from the byproduct. Alternatively, using oxalyl chloride can form an N-acyliminium intermediate that is less prone to this fragmentation.[3][9]
Formation of regioisomers Cyclization is occurring at an alternative position on the aromatic ring.Modify the substitution pattern of the starting material to favor the desired cyclization position. Carefully analyze the product mixture using NMR to identify all isomers formed.[1]
Reaction mixture becomes a thick tar Polymerization or decomposition at high temperatures.Carefully control the reaction temperature, potentially with a gradual increase. Ensure sufficient solvent is used to maintain a stirrable mixture.[8]
Guide 2: Challenges in the Catalytic Hydrogenation Step

This section provides troubleshooting for the reduction of the 6-chloro-2,7-naphthyridine or its dihydro- intermediate to the final product.

Problem Possible Cause Recommended Solution Citation
Incomplete reduction Inactive catalyst.Use a fresh batch of catalyst. Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[10]
Catalyst poisoning.Ensure starting materials and solvents are pure. An impurity may be poisoning the catalyst.[10]
Insufficient hydrogen pressure or poor mixing.Increase hydrogen pressure (if using a Parr shaker or similar apparatus). Ensure vigorous stirring to facilitate gas-liquid transfer.[11]
Hydrodechlorination (loss of the chloro-substituent) Catalyst is too active or reaction conditions are too harsh.Palladium catalysts are known to promote hydrodechlorination.[12] Consider using a less active catalyst such as platinum oxide (Adams' catalyst).[13][14] Optimize reaction time and temperature to favor pyridine ring reduction over C-Cl bond cleavage. Adding a catalyst poison like thiophene in controlled amounts has been used to suppress dechlorination in other systems.
Over-reduction to decahydronaphthyridine Prolonged reaction time or harsh conditions.Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the desired product is formed. Use milder conditions (lower temperature and pressure).

Experimental Protocols

Protocol 1: Plausible Synthesis of this compound via Bischler-Napieralski Reaction and Reduction

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Step 1: Synthesis of the Dihydronaphthyridine Intermediate (Bischler-Napieralski Reaction)

  • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the appropriate β-(chloropyridyl)ethylamide (1.0 equiv).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • With stirring, slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise at room temperature. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to pH > 10.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Dihydronaphthyridine Intermediate

  • Dissolve the purified dihydronaphthyridine intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C).

  • Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker or under a hydrogen balloon).

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi for a Parr apparatus or atmospheric pressure for a balloon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Bischler_Napieralski_Pathway cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Reduction cluster_2 Potential Side Reactions Start β-(chloropyridyl)ethylamide Intermediate Dihydronaphthyridine Start->Intermediate  Cyclization Reagent1 POCl₃ Reagent1->Intermediate Product This compound Intermediate->Product  Reduction Side_Product_1 Retro-Ritter Product Intermediate->Side_Product_1  Fragmentation Reagent2 H₂, Catalyst (PtO₂) Reagent2->Product Side_Product_2 Hydrodechlorinated Product Product->Side_Product_2  Hydrodechlorination

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_evaluation Problem Identification cluster_solution Troubleshooting Actions cluster_outcome Final Outcome start Perform Reaction analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Problem Identified? analysis->decision no_product Low/No Product decision->no_product Yes side_products Side Products decision->side_products Yes incomplete Incomplete Reaction decision->incomplete Yes purify Purify Product decision->purify No solution1 Check Reagent Purity & Reaction Conditions no_product->solution1 solution2 Modify Reaction (e.g., milder reagents) side_products->solution2 solution3 Optimize Reaction Time & Temperature incomplete->solution3 re_run Re-run Reaction solution1->re_run solution2->re_run solution3->re_run

Caption: General troubleshooting workflow for synthesis side reaction identification.

References

Technical Support Center: Synthesis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this technical support guide provides general troubleshooting advice and frequently asked questions based on common synthetic strategies for structurally related tetrahydronaphthyridine isomers. The information presented here is intended to be a helpful resource for researchers and drug development professionals working on similar heterocyclic scaffolds. The experimental protocols and quantitative data are illustrative and based on general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for constructing a tetrahydronaphthyridine core?

A1: Several strategies are employed for the synthesis of tetrahydronaphthyridine isomers. These often involve the construction of one of the pyridine rings onto a pre-existing piperidine or pyridine core. Common methods include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For tetrahydronaphthyridines, a substituted aminopyridine could be a key starting material.

  • [2+2+2] Cycloadditions: Cobalt-catalyzed cyclization of alkynes and nitriles can be a powerful method for constructing the pyridine ring.

  • Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an imine and a diene can be used to form the saturated heterocyclic ring.

  • Multi-step Synthesis from Substituted Pyridines: This can involve a sequence of reactions such as vinylation, amination, and subsequent intramolecular cyclization to build the second ring.

Q2: What are common side reactions to watch out for during the synthesis of tetrahydronaphthyridines?

A2: A common side reaction is the over-oxidation or aromatization of the tetrahydro-ring to form the fully aromatic naphthyridine. This can be influenced by the choice of reagents, reaction temperature, and the presence of oxidizing agents. Another potential issue is the formation of regioisomers if the precursors have multiple reactive sites.

Q3: How can I purify 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine?

A3: Without a specific reaction protocol, general purification techniques for nitrogen-containing heterocycles can be suggested. Column chromatography on silica gel is a common method. The choice of eluent would depend on the polarity of the compound and any impurities. Typical solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol. If the compound is basic, adding a small amount of triethylamine to the eluent can prevent tailing on the silica gel column. Recrystallization or distillation under reduced pressure are other potential purification methods.

Troubleshooting Guide

This troubleshooting guide addresses common issues that may be encountered during a multi-step synthesis of a substituted tetrahydronaphthyridine.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst or reagents.- Use freshly opened or purified reagents. - For catalytic reactions, ensure the catalyst is not poisoned and consider using a higher loading.
Incorrect reaction temperature.- Optimize the temperature. Some reactions require heating to overcome activation barriers, while others need to be run at low temperatures to prevent side reactions.
Poor quality starting materials.- Verify the purity of starting materials by NMR or other analytical techniques.
Formation of Aromatized Byproduct Presence of an oxidizing agent.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
High reaction temperature.- Attempt the reaction at a lower temperature.
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Reversible reaction.- Consider removing a byproduct to drive the equilibrium towards the product (e.g., removal of water).
Difficult Purification Product and impurities have similar polarities.- Explore different solvent systems for column chromatography. - Consider derivatizing the product or impurity to alter its polarity before chromatography. - If the product is basic, an acid-base extraction could be an effective purification step.

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of a tetrahydronaphthyridine core, illustrating the level of detail required for a reproducible experiment. This is not a validated protocol for this compound.

Step 1: N-alkylation of a substituted aminopyridine

To a solution of 4-amino-3-chloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 15 minutes. Then, a suitable alkylating agent containing a second functional group for cyclization (e.g., a protected halo-aldehyde or halo-ketone, 1.1 eq) is added dropwise. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Deprotection and Cyclization

The product from Step 1 (1.0 eq) is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran and water). An appropriate deprotecting agent (e.g., an acid for an acetal protecting group) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS). The pH is then adjusted to the optimal range for the intramolecular cyclization (e.g., acidic for a Pictet-Spengler type reaction). The reaction may require heating. Upon completion, the reaction is worked up by neutralizing the solution and extracting the product. The crude product is then purified.

Data Presentation (Illustrative)

The following tables represent the type of data that would be generated during the optimization of a key reaction step.

Table 1: Optimization of Solvent for Step 1

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF801265
2Acetonitrile801245
3Toluene1102430
4Dioxane1001255

Table 2: Optimization of Base for Step 1

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃801265
2Cs₂CO₃801275
3NaH25-80650
4Triethylamine8024<10

Visualizations

The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree for a multi-step synthesis.

experimental_workflow reagents Starting Materials & Reagents reaction Reaction Setup (Solvent, Temp, Time) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis troubleshooting_tree start Low Product Yield check_reagents Check Reagent Purity and Activity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_time Optimize Reaction Time optimize_temp->optimize_time change_solvent Change Solvent optimize_time->change_solvent

Technical Support Center: Analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The information provided is intended to assist in the analysis of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, the most likely degradation pathways under forced degradation conditions (such as exposure to acid, base, oxidation, heat, and light) include:

  • Oxidation: The tetrahydro-aromatic ring system and the nitrogen atoms are susceptible to oxidation. This can lead to the formation of N-oxides and hydroxylated species.

  • Dehydrogenation: The tetrahydro-naphthyridine ring may undergo dehydrogenation to form the aromatic naphthyridine equivalent.

  • Hydrolysis: While the chloro-substituent on the aromatic ring is generally stable, under harsh hydrolytic conditions (strong acid or base at elevated temperatures), it could potentially be replaced by a hydroxyl group.

Q2: I am observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for a prolonged period. What could these be?

A2: Unexpected peaks in an aged sample of this compound are likely due to degradation. The most common degradation products in the presence of atmospheric oxygen would be N-oxides. To confirm this, you can perform a forced degradation study under oxidative conditions (e.g., using AIBN or H₂O₂) and compare the retention times of the resulting peaks with the unexpected peaks in your stored sample.

Q3: My mass spectrometry results for a degraded sample show a peak with an m/z of [M+16]. What is the likely identity of this species?

A3: A mass increase of 16 amu ([M+16]) is highly indicative of the formation of an N-oxide or a hydroxylated derivative. Given the two nitrogen atoms in the 2,7-naphthyridine core, the formation of an N-oxide is a very probable degradation pathway under oxidative conditions.

Troubleshooting Guides

Issue 1: Poor resolution between the parent compound and a major degradation product in HPLC.
  • Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Troubleshooting Steps:

    • Modify the organic modifier gradient: If you are running a gradient, try making it shallower to increase the separation between closely eluting peaks.

    • Change the organic modifier: If you are using methanol, try acetonitrile, or vice versa. The different selectivity may improve resolution.

    • Adjust the pH of the aqueous phase: The ionization state of the parent compound and its degradation products can affect their retention. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate or acetate) can significantly alter the separation.

    • Consider a different column chemistry: If modifying the mobile phase is not effective, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) may provide the necessary selectivity.

Issue 2: Inconsistent retention times for the parent compound and its degradants.
  • Possible Cause 1: Inadequate column equilibration between injections.

  • Troubleshooting Step: Ensure that the column is equilibrated with the initial mobile phase composition for a sufficient time (typically 5-10 column volumes) before each injection.

  • Possible Cause 2: Fluctuation in column temperature.

  • Troubleshooting Step: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Possible Cause 3: Changes in mobile phase composition over time.

  • Troubleshooting Step: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a buffer, check for any precipitation.

Hypothetical Degradation Product Data

The following table summarizes hypothetical quantitative data for potential degradation products of this compound, as might be observed in a stability-indicating LC-MS method.

CompoundHypothetical Retention Time (min)[M+H]⁺ (m/z)
This compound5.2169.06
This compound N-oxide4.5185.05
6-Chloro-1,2-dihydro-2,7-naphthyridine6.1167.04
6-Hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine4.8151.08

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 7 days.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results start This compound acid Acid Hydrolysis (0.1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxidation Oxidative Stress (3% H2O2, RT) start->oxidation thermal Thermal Stress (105°C, solid) start->thermal photo Photolytic Stress (UV/Vis light) start->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms data Degradation Profile & Pathway Elucidation ms->data

Caption: Workflow for Forced Degradation Analysis.

logical_relationship cluster_troubleshooting Troubleshooting Poor Peak Resolution cluster_solutions1 Mobile Phase Optimization cluster_solutions2 Column Selection issue Poor Resolution cause1 Suboptimal Mobile Phase issue->cause1 cause2 Inappropriate Column issue->cause2 solution1a Adjust Gradient cause1->solution1a solution1b Change Organic Solvent cause1->solution1b solution1c Modify pH cause1->solution1c solution2a Switch Stationary Phase (e.g., Phenyl-hexyl, PFP) cause2->solution2a

Caption: Troubleshooting Logic for HPLC Resolution.

Technical Support Center: 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound. It belongs to the naphthyridine class of molecules, which are bicyclic compounds containing two nitrogen atoms in the fused ring system. The "tetrahydro" designation indicates that one of the rings is saturated. Its chemical formula is C₈H₉ClN₂ and it has a molecular weight of 168.62 g/mol .[1] It is often used as a building block in the synthesis of more complex molecules in drug discovery and development.

Q2: What are the typical storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a cool, dry place. The container should be tightly sealed to prevent moisture and air exposure. For long-term storage, refrigeration at 2-8°C is recommended.

Q3: What are the common analytical techniques to verify the purity and identity of this compound?

The purity and identity of this compound can be confirmed using a variety of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can confirm the molecular weight of the compound.

Commercial suppliers often provide access to this data for their products.[1]

Synthesis Troubleshooting Guide

The synthesis of tetrahydronaphthyridine derivatives can sometimes be challenging. Below are common problems encountered during the synthesis of this compound and potential solutions.

Problem 1: Low Reaction Yield

Q: My synthesis of this compound resulted in a very low yield. What are the possible causes and how can I improve it?

A: Low yields in naphthyridine synthesis can stem from several factors. Here's a step-by-step troubleshooting approach:

  • Reagent Quality: Ensure all starting materials and reagents are of high purity and are not degraded. Impurities in reactants can lead to side reactions, consuming the starting material and reducing the yield of the desired product.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. Some synthetic routes for related compounds require heating, while others proceed at room temperature. It is advisable to perform small-scale optimization experiments at different temperatures to find the optimal condition for your specific reaction.

    • Solvent: The choice of solvent can significantly influence the reaction rate and outcome. While many organic solvents can be used, exploring different solvent systems, including the possibility of solvent-free conditions in some cases, might improve the yield.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has not gone to completion, extending the reaction time may be necessary. Conversely, excessively long reaction times can sometimes lead to product degradation.

  • Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. Some catalysts are sensitive to air or moisture. Proper handling and storage are crucial. The choice of catalyst can also be critical for achieving high yields in related naphthyridine syntheses.

Experimental Workflow for Yield Optimization

Yield_Optimization cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_actions Corrective Actions cluster_end Outcome start Low Yield Observed reagent_quality Check Reagent Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Solvent, Time) start->reaction_conditions catalyst_activity Verify Catalyst Activity start->catalyst_activity purify_reagents Purify/Replace Reagents reagent_quality->purify_reagents optimize_params Run Small-Scale Optimization Reactions reaction_conditions->optimize_params new_catalyst Use Fresh/Alternative Catalyst catalyst_activity->new_catalyst end Improved Yield purify_reagents->end optimize_params->end new_catalyst->end Purification_Workflow start Crude Product with Impurities extraction Acid-Base Extraction (if applicable) start->extraction column Column Chromatography (Silica or Alumina) extraction->column purity_check Purity Check (HPLC, NMR) column->purity_check recrystallization Recrystallization recrystallization->purity_check prep_hplc Preparative HPLC (for difficult separations) prep_hplc->purity_check pure_product Pure Product purity_check->pure_product >98% Pure further_purification Further Purification Needed purity_check->further_purification <98% Pure further_purification->recrystallization further_purification->prep_hplc

References

Validation & Comparative

Comparative Analysis of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and Other Naphthyridine Scaffolds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various naphthyridine isomers, with a particular focus on the 2,7-naphthyridine scaffold, to which 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine belongs. While specific experimental data for this compound is not publicly available, this document summarizes the known activities of structurally related compounds and other naphthyridine isomers to offer a valuable reference for research and drug development. The naphthyridine core, a bicyclic heteroaromatic system, is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications, including antimicrobial and anticancer agents.[1][2]

Antimicrobial Activity of Naphthyridine Derivatives

Naphthyridine derivatives have a long history as effective antimicrobial agents, with their mechanism of action often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[3] This inhibition disrupts DNA replication, leading to bacterial cell death. The following table summarizes the antimicrobial activity of various 2,7-naphthyridine derivatives against Staphylococcus aureus, a clinically significant pathogen.

Table 1: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against Staphylococcus aureus

Compound IDStructureMIC (mg/L)MBC (mg/L)Reference
10j Ethyl 4-hydroxy-1-oxo-6-phenyl-8-(trifluoromethyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate derivative88[3]
10f Ethyl 4-hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylate derivative3131[3]
Other Derivatives Various other tested 2,7-naphthyridine derivatives>512>512[3]

Anticancer Activity of Naphthyridine Isomers

Numerous studies have highlighted the potential of various naphthyridine isomers as potent anticancer agents.[1] Their cytotoxic effects are often mediated through mechanisms such as the inhibition of topoisomerases or interference with microtubule dynamics.[1] The following table presents the in vitro cytotoxic activity of representative 1,7- and 1,8-naphthyridine derivatives against several human cancer cell lines.

Table 2: Anticancer Activity of 1,7- and 1,8-Naphthyridine Derivatives

Compound IDNaphthyridine CoreCancer Cell LineIC50 (µM)Reference
Compound 16 1,8-Naphthyridine derivativeHeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
Compound 15 1,8-Naphthyridine derivativeHeLa (Cervical Cancer)2.3[1]
HL-60 (Leukemia)0.8[1]
Compound 14 1,8-Naphthyridine derivativeHeLa (Cervical Cancer)2.6[1]
HL-60 (Leukemia)1.5[1]
17a 2,4-disubstituted-1,7-naphthyridineMOLT-3 (Lymphoblastic Leukemia)9.1 ± 2.0
HeLa (Cervical Carcinoma)13.2 ± 0.7
HL-60 (Promyeloblast)8.9 ± 2.2

Experimental Protocols

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to a logarithmic phase in a suitable broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no visible growth is plated onto an agar medium without the compound. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., HeLa, HL-60) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.

Visualizing the Mechanism of Action

The antimicrobial activity of many naphthyridine derivatives is attributed to their inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The following diagram illustrates this proposed signaling pathway.

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell Naphthyridine Naphthyridine Derivative DNAGyrase DNA Gyrase (Topoisomerase II) Naphthyridine->DNAGyrase Inhibits DNA_Replication DNA Replication DNA_Supercoiling DNA Supercoiling/ Uncoiling DNAGyrase->DNA_Supercoiling Regulates Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to DNA_Supercoiling->DNA_Replication Essential for

Caption: Proposed mechanism of antimicrobial action for naphthyridine derivatives via inhibition of DNA gyrase.

References

"6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" comparative efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of 2,7-naphthyridine derivatives, with a focus on antimicrobial and anticancer properties.

Introduction

The 2,7-naphthyridine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, analgesic, and anticonvulsant effects.[1] This guide provides a comparative overview of the efficacy of various 2,7-naphthyridine derivatives based on available preclinical data. While direct comparative efficacy studies for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine are not publicly available, this guide summarizes the biological activities of structurally related 2,7-naphthyridine compounds to provide a valuable reference for researchers in the field. The information presented herein is intended to facilitate the evaluation and development of novel therapeutics based on the 2,7-naphthyridine core.

Antimicrobial Activity

Derivatives of 2,7-naphthyridine have shown significant potential as antimicrobial agents, particularly against Gram-positive bacteria.[2] The primary mechanism of action for many naphthyridine-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[2]

Comparative In Vitro Antibacterial Activity of 2,7-Naphthyridine Derivatives
Compound IDOrganismMIC (mg/L)MBC (mg/L)Reference
10j Staphylococcus aureus88[3]
10f Staphylococcus aureus3131[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The data indicates that compound 10j demonstrates superior in vitro activity against Staphylococcus aureus compared to compound 10f .[3]

Anticancer Activity

Several 2,7-naphthyridine derivatives have been investigated for their potential as anticancer agents.[4][5] These compounds have been evaluated against various human tumor cell lines, with some demonstrating significant cytotoxic effects.[4][5]

In Vitro Antiproliferative Screening

A study involving newly synthesized 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives identified several compounds with potential antitumor activity.[4] Eight of the twenty-one new compounds were selected by the National Cancer Institute (NCI) for in vitro screening against 60 different human tumor cell lines, with Schiff bases proving to be the most active.[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A representative method for determining the antimicrobial efficacy of 2,7-naphthyridine derivatives is the broth microdilution method.[3]

Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for the initial screening and evaluation of novel 2,7-naphthyridine derivatives for their biological activity.

2,7-Naphthyridine Derivative Screening Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_evaluation Further Evaluation cluster_lead Lead Optimization Synthesis Synthesis of 2,7-Naphthyridine Derivatives Antimicrobial Antimicrobial Screening (e.g., MIC/MBC assays) Synthesis->Antimicrobial Test Compounds Anticancer Anticancer Screening (e.g., MTT assay) Synthesis->Anticancer Test Compounds Toxicity Cytotoxicity Assays Antimicrobial->Toxicity Anticancer->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Compound Optimization Mechanism->Lead

Caption: A generalized workflow for the discovery and preclinical development of novel 2,7-naphthyridine derivatives.

The following diagram illustrates the proposed mechanism of action for naphthyridine-based antibacterial agents that target DNA gyrase.

Naphthyridine Mechanism of Action cluster_bacteria Bacterial Cell Naphthyridine 2,7-Naphthyridine Derivative DNAGyrase DNA Gyrase/ Topoisomerase IV Naphthyridine->DNAGyrase Inhibits DNA Bacterial DNA DNAGyrase->DNA Acts on Replication DNA Replication DNA->Replication Undergoes CellDeath Cell Death Replication->CellDeath Inhibition leads to

References

"6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine": A Versatile Building Block in Drug Discovery, Not a Direct Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, it is crucial to distinguish between a final active pharmaceutical ingredient and the intermediate chemical building blocks used in its synthesis. "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" falls firmly into the latter category. While this molecule is a key component in the creation of several promising therapeutic candidates, publicly available data on its direct inhibitory activity against biological targets is absent. Therefore, a direct comparison of its performance against other known inhibitors is not feasible.

Extensive searches of scientific literature and patent databases reveal that "this compound" serves as a versatile scaffold for the synthesis of a variety of biologically active compounds. Its chemical structure provides a foundation for medicinal chemists to build more complex molecules with specific therapeutic actions.

A Precursor to a Diverse Range of Potential Therapeutics

Patents and research articles have documented the use of "this compound" as a starting material for compounds targeting a range of diseases. The final, more elaborated molecules have shown activity as:

  • Pharmacological correctors of rhodopsin , which are being investigated for the treatment of vision disorders.

  • Toll-Like Receptor (TLR) 7 and 8 inhibitors , with potential applications in the treatment of autoimmune diseases.

  • GABAA alpha 5 receptor modulators , which are being explored for neurological and psychiatric conditions.

  • Mastl kinase inhibitors , showing promise in the development of cancer therapies.

  • Dual inhibitors of CDK4/6 and FLT3 , also for applications in oncology.

It is the derivatives of "this compound," and not the compound itself, that are designed and tested for specific inhibitory functions. The biological activity, including inhibitory constants such as IC50 and Ki values, are reported for these final products.

The Synthesis Pathway: From Intermediate to Active Compound

The general workflow in the development of drugs based on this scaffold involves chemically modifying the "this compound" core. This process is illustrated in the conceptual diagram below.

G Conceptual Synthesis Workflow A This compound (Intermediate) B Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) A->B Reacts with C Elaborated Compound (Potential Inhibitor) B->C Forms D Biological Target (e.g., Kinase, Receptor) C->D Binds to E Inhibition of Target Activity D->E Leads to

Caption: Conceptual workflow from the intermediate to the final biologically active compound.

Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydro-2,7-naphthyridine scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutics, particularly in the oncology and kinase inhibitor space. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine core. The following sections detail the impact of structural modifications on biological activity, supported by quantitative data and experimental methodologies.

I. Core Scaffold and Rationale

The this compound core provides a rigid three-dimensional framework that allows for the precise orientation of substituents to interact with biological targets. The chlorine atom at the 6-position can serve as a key interaction point or be a site for further chemical modification. The secondary amine at the 2-position offers a convenient handle for introducing a wide variety of side chains to explore the chemical space and optimize pharmacological properties.

II. Structure-Activity Relationship Analysis

While direct SAR studies on a comprehensive set of this compound analogs are not extensively published, valuable insights can be gleaned from studies on related naphthyridine and tetrahydro-naphthyridine cores. The following tables summarize the effects of substitutions at key positions on anticancer and kinase inhibitory activities.

A. Anticancer Activity: Cytotoxicity against Human Cancer Cell Lines

The cytotoxic effects of naphthyridine derivatives have been evaluated against various human cancer cell lines. The following data, extrapolated from studies on related naphthyridine scaffolds, illustrates key SAR trends.[1]

Table 1: Cytotoxicity of Naphthyridine Analogs Against Human Cancer Cell Lines (IC50 in µM) [1]

Compound IDCore ScaffoldR (at C2)R' (at C5/C6/C7)HeLaHL-60PC-3
Parent Scaffold Analog Naphthyridine3',4'-dimethoxyphenylH>10089.298.7
Analog 1 Naphthyridine2',4'-dimethoxyphenylH45.332.155.4
Analog 2 NaphthyridineNaphthylH2.61.88.2
Analog 3 Naphthyridine3',4'-dimethoxyphenyl6-CH₃8.25.412.3
Analog 4 NaphthyridineNaphthyl6-CH₃2.31.17.5
Analog 5 NaphthyridineNaphthyl7-CH₃0.70.15.1

Key SAR Observations for Anticancer Activity: [1]

  • Substitution at C2: A bulky aromatic substituent at the C2 position, such as a naphthyl group (Analog 2 vs. Parent), significantly enhances cytotoxic activity.

  • Substitution on the Naphthyridine Core: Methyl substitution at the C6 or C7 position generally increases potency (Analogs 3, 4, and 5) compared to the unsubstituted parent compound.

  • Positional Isomerism: The position of substituents on the C2-phenyl ring influences activity, with a 2',4'-dimethoxy substitution (Analog 1) being more favorable than a 3',4'-dimethoxy substitution (Parent).

  • Combined Effect: The combination of a C7-methyl group and a C2-naphthyl ring (Analog 5) resulted in the most potent compound across all tested cell lines.

B. Kinase Inhibitory Activity

Naphthyridine derivatives have been explored as inhibitors of various kinases. The following table presents data on 2,6-naphthyridine analogs as inhibitors of Protein Kinase C (PKC) isozymes, providing insights into potential SAR for the tetrahydro-2,7-naphthyridine scaffold.[2]

Table 2: Inhibitory Activity of 2,6-Naphthyridine Analogs against PKC Isozymes (IC50 in nM) [2]

Compound IDR (at C8)R' (at C4)PKCαPKCδPKCεPKCθ
Analog 6 3-aminoanilineH150354025
Analog 7 3-methylaminoanilineH80152010
Analog 8 3-aminoanilineCH₃120253018
Analog 9 3-methylaminoanilineCH₃508125

Key SAR Observations for Kinase Inhibitory Activity: [2]

  • Substitution at C8: The presence of a methylamino group on the aniline substituent at the C8 position (Analog 7 vs. 6, and 9 vs. 8) consistently improves potency against all tested PKC isozymes.

  • Substitution at C4: A methyl group at the C4 position (Analog 8 vs. 6, and 9 vs. 7) also contributes to enhanced inhibitory activity.

  • Synergistic Effect: The combination of a 3-methylaminoaniline at C8 and a methyl group at C4 (Analog 9) yields the most potent inhibitor in this series.

III. Experimental Protocols

A. In Vitro Anticancer Activity: MTT Assay[3][4][5][6][7]

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding (96-well plate) B Overnight Incubation A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (48-72 hours) C->D E Add MTT Reagent D->E F Incubation (4 hours) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

B. In Vitro Kinase Inhibition: ADP-Glo™ Kinase Assay[8][9][10][11][12]

Objective: To determine the inhibitory activity of compounds against a specific kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected using a luciferase/luciferin reaction to produce a luminescent signal.

Protocol:

  • Kinase Reaction: Set up a kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations in a 384-well plate.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathway for a Generic Kinase Cascade

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Naphthyridine Inhibitor Inhibitor->Raf

Caption: A representative MAP Kinase signaling pathway often targeted by kinase inhibitors.

IV. Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents and kinase inhibitors. The preliminary SAR data from related naphthyridine cores suggests that modifications at the C2, C6, and C7 positions can dramatically influence biological activity. Bulky aromatic groups at C2 and small alkyl substituents at C6 and C7 appear to be favorable for enhancing cytotoxicity. For kinase inhibition, specific substitutions on aniline moieties at positions analogous to C8 and methyl groups at positions analogous to C4 on the naphthyridine ring have shown to improve potency. Further focused library synthesis and biological evaluation around the this compound core are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a robust framework for such future investigations.

References

Navigating the Uncharted Territory of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Guide to Target Identification and Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the novel compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, a critical first step is the identification of its primary biological target. Currently, publicly available data does not specify a primary target for this molecule, making a direct assessment of its cross-reactivity profile premature. This guide provides a comprehensive overview of established methodologies to first identify the molecular target(s) of this compound, a prerequisite for any subsequent cross-reactivity and selectivity analysis.

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neurological effects. However, the specific biological interactions of this compound remain to be elucidated. Understanding the on-target and off-target interactions of a compound is paramount for advancing it through the drug discovery pipeline.

This guide outlines a systematic approach to target deconvolution, encompassing both computational and experimental strategies.

Section 1: In Silico Target Prediction - A First Look at Potential Interactions

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about the potential biological targets of this compound. These in silico approaches leverage the compound's structure to predict its interactions with known protein targets.

Experimental Protocol: Ligand-Based and Structure-Based Virtual Screening

  • Compound Preparation: Generate a 3D conformation of this compound using computational chemistry software.

  • Ligand-Based Screening: Utilize similarity-based algorithms (e.g., 2D fingerprinting or 3D shape similarity) to compare the compound against databases of molecules with known biological activities. This can suggest potential targets based on the principle that structurally similar molecules may have similar biological functions.

  • Structure-Based Screening (Molecular Docking): If a putative target class is identified (e.g., kinases, G-protein coupled receptors), perform molecular docking studies. This involves computationally placing the compound into the binding sites of a panel of protein structures to predict binding affinity and interaction modes.

  • Data Analysis: Analyze the results from both approaches to identify a prioritized list of potential targets for experimental validation.

cluster_0 In Silico Target Prediction Workflow A 3D Structure of This compound B Ligand-Based Virtual Screening (Similarity Search) A->B C Structure-Based Virtual Screening (Molecular Docking) A->C F Prioritized List of Potential Targets B->F C->F D Databases of Known Bioactive Molecules D->B E Panel of Protein Target Structures E->C

Caption: Workflow for in silico target prediction of a small molecule.

Section 2: Experimental Target Identification - Unveiling the Molecular Interactions

Following in silico analysis, experimental validation is crucial to definitively identify the biological target(s) of this compound. Several powerful techniques can be employed.

Affinity-Based Methods

These methods utilize a modified version of the compound to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not significantly alter the compound's biological activity.

  • Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose or magnetic beads) to create an affinity matrix.

  • Affinity Pull-Down: Incubate the affinity matrix with a cell or tissue lysate. The target protein(s) will bind to the immobilized compound.

  • Washing: Wash the matrix extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the matrix.

  • Protein Identification: Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry (LC-MS/MS).

cluster_1 Affinity Chromatography Workflow A Synthesize Biotin-Tagged This compound B Immobilize on Streptavidin Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-Specific Binders C->D E Elute Bound Proteins D->E F Identify Proteins by LC-MS/MS E->F

Caption: Workflow for affinity-based target identification.
Chemoproteomics Approaches

Chemoproteomics methods assess changes in the properties of the entire proteome in the presence of the compound of interest.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a small molecule to its target protein often increases the thermal stability of the protein.

  • Cell Treatment: Treat intact cells or cell lysates with this compound.

  • Heat Challenge: Heat the treated samples across a range of temperatures.

  • Protein Precipitation: At higher temperatures, unbound proteins will denature and precipitate.

  • Quantification: Separate the soluble and precipitated protein fractions and quantify the amount of each protein remaining in the soluble fraction at each temperature using mass spectrometry.

  • Data Analysis: Identify proteins that show a significant increase in thermal stability in the presence of the compound. These are the candidate targets.

Section 3: Once the Target is Known: A Guide to Cross-Reactivity Profiling

Upon successful identification and validation of the primary biological target(s) of this compound, a comprehensive cross-reactivity profile can be generated. This is essential to understand the compound's selectivity and potential for off-target effects.

Data Presentation: Comparative Selectivity Panel

Once the primary target is identified (hypothetically, "Target X"), a table summarizing its activity against a panel of related and unrelated targets should be generated.

Target FamilySpecific TargetIC50 / Ki (nM)Fold Selectivity vs. Target X
Primary Target Target X [Value] 1
Target Family ATarget A1[Value][Value]
Target A2[Value][Value]
Target Family BTarget B1[Value][Value]
Target B2[Value][Value]
............

Experimental Protocols for Cross-Reactivity Screening

  • Biochemical Assays: For enzymatic targets (e.g., kinases, proteases), utilize in vitro activity assays to determine the IC50 values of this compound against a panel of related enzymes.

  • Radioligand Binding Assays: For receptor targets, perform competitive binding assays with a known radiolabeled ligand to determine the binding affinity (Ki) of the compound for a panel of receptors.

  • Cellular Assays: Employ cell-based assays that measure the functional consequences of target engagement (e.g., downstream signaling pathway activation or inhibition) to confirm the biochemical findings in a more physiological context.

By following this systematic approach of target identification followed by comprehensive cross-reactivity profiling, researchers can build a robust understanding of the pharmacological profile of this compound, paving the way for its potential development as a therapeutic agent.

Benchmarking Analysis of a Novel PARP Inhibitor: A Comparative Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking analysis of the investigational compound 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine, herein referred to as "Compound X," against established Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented is based on a hypothetical profile for Compound X, designed to reflect plausible characteristics of a novel 2,7-naphthyridine-based PARP inhibitor.

The therapeutic landscape for cancers with deficiencies in DNA damage repair pathways has been revolutionized by the advent of PARP inhibitors. These agents exploit the concept of synthetic lethality in tumors harboring mutations in genes such as BRCA1 and BRCA2. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells lacking a functional homologous recombination repair pathway.

This guide offers a direct comparison of Compound X with leading PARP inhibitors, providing essential data on enzymatic inhibition, cellular potency, and selectivity. The experimental protocols for the key assays are detailed to ensure reproducibility and facilitate the evaluation of novel compounds in this class.

Comparative Performance Data

The following tables summarize the in vitro performance of Compound X in comparison to approved PARP inhibitors.

Table 1: Biochemical Potency Against PARP1 and PARP2

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
Compound X 1.8 0.9 0.5
Olaparib510.2
Rucaparib1.46.94.9
Niraparib3.82.10.6
Talazoparib0.61.11.8

Data for approved inhibitors are representative values from publicly available literature. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%.

Table 2: Cellular Activity in BRCA-Deficient Cancer Cell Lines

CompoundCell LineBRCA StatusCellular PARP Trapping EC50 (nM)Cell Viability IC50 (nM)
Compound X MDA-MB-436 BRCA1 mutant 3.5 8.2
CAPAN-1 BRCA2 mutant 2.1 5.5
OlaparibMDA-MB-436BRCA1 mutant1530
CAPAN-1BRCA2 mutant1022
RucaparibMDA-MB-436BRCA1 mutant818
CAPAN-1BRCA2 mutant512
NiraparibMDA-MB-436BRCA1 mutant1225
CAPAN-1BRCA2 mutant715
TalazoparibMDA-MB-436BRCA1 mutant1.53
CAPAN-1BRCA2 mutant0.81.5

EC50 for PARP trapping represents the effective concentration to achieve 50% of the maximal PARP-DNA complex formation. IC50 for cell viability is the concentration that inhibits cell growth by 50%. Data for approved inhibitors are representative.

Experimental Protocols

PARP1 and PARP2 Enzymatic Inhibition Assay

This protocol details a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Activated DNA (for PARP activation)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • Streptavidin-conjugated fluorophore (e.g., Europium)

  • 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds, PARP enzyme (PARP1 or PARP2), activated DNA, and Histone H1.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and add the streptavidin-conjugated fluorophore.

  • Incubate for an additional 60 minutes at room temperature.

  • Read the plate on a TR-FRET-capable plate reader.

  • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Cellular PARP Trapping Assay

This fluorescence polarization (FP) assay measures the ability of a compound to trap PARP enzymes on DNA in a cellular context.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell lysis buffer

  • Fluorescently labeled oligonucleotide duplex mimicking a DNA single-strand break

  • Antibody specific for PARP1 or PARP2

  • Fluorescence polarization plate reader

Procedure:

  • Culture BRCA-mutant cells to 80-90% confluency.

  • Treat cells with serial dilutions of the test compounds for 4 hours.

  • Lyse the cells and prepare nuclear extracts.

  • In a black 384-well plate, add the nuclear extract and the fluorescently labeled DNA probe.

  • Incubate at room temperature for 30 minutes.

  • Measure fluorescence polarization. An increase in FP indicates the trapping of PARP on the DNA.

  • Calculate EC50 values from the dose-response curves.

Cell Viability Assay in BRCA-Mutant Cells

This assay determines the cytotoxic effect of the test compounds on cancer cells with defective DNA repair pathways.

Materials:

  • BRCA1-mutant (e.g., MDA-MB-436) and BRCA2-mutant (e.g., CAPAN-1) cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate for 72 hours.

  • Allow the plate to equilibrate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Determine IC50 values from the resulting dose-response curves.

Visualizations

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP_Activation PARP-mediated Repair cluster_Inhibition Inhibition by Compound X cluster_Consequences Cellular Outcomes SSB SSB PARP PARP1/2 SSB->PARP NAD NAD+ PAR PARylation PARP->PAR DSB Double-Strand Break (at replication fork) PARP->DSB PARP Trapping NAD->PAR Repair Recruitment of Repair Proteins PAR->Repair Repair->SSB Repair CompoundX Compound X (PARP Inhibitor) CompoundX->PARP Inhibition Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: Mechanism of action of Compound X as a PARP inhibitor.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Synthesis Compound Synthesis EnzymeAssay PARP1/2 Enzymatic Inhibition Assay IC50_Biochem Output: PARP1/2 IC50 EnzymeAssay->IC50_Biochem CellCulture Culture BRCA-mutant Cancer Cells PARPTrap Cellular PARP Trapping Assay CellCulture->PARPTrap Viability Cell Viability Assay CellCulture->Viability EC50_Trap Output: Trapping EC50 PARPTrap->EC50_Trap IC50_Via Output: Viability IC50 Viability->IC50_Via Synthesis Synthesis of Compound X Synthesis->EnzymeAssay Synthesis->CellCulture

Caption: Workflow for the evaluation of Compound X.

Unveiling the Selectivity Profile of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides a framework for analyzing the selectivity of "6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine" and comparing its performance against other potential drug candidates. While comprehensive public data on the specific selectivity of this compound is limited, this document outlines the standard experimental methodologies and data presentation formats used in such analyses.

Comparative Selectivity Analysis: A Hypothetical Overview

To effectively evaluate the selectivity of "this compound," its binding affinity against a panel of relevant biological targets, such as kinases and G-protein coupled receptors (GPCRs), would be determined. The results would then be compared with those of known reference compounds or alternative molecules under investigation.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound IC50 (nM)Reference Compound A IC50 (nM)Reference Compound B IC50 (nM)
Kinase A155>10,000
Kinase B2501050
Kinase C>10,00020100
Kinase D82500
Kinase E75015>10,000

Table 2: Hypothetical GPCR Binding Affinity Profile

Receptor TargetThis compound Ki (nM)Reference Compound C Ki (nM)Reference Compound D Ki (nM)
Receptor X50101000
Receptor Y120050025
Receptor Z>10,0008000150

Experimental Protocols

Accurate and reproducible experimental design is crucial for generating reliable selectivity data. The following are detailed protocols for commonly employed assays in selectivity profiling.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.[1]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM.[1] A "no inhibitor" control with DMSO only should also be prepared.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Radioligand Binding Assay (Filtration-Based)

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[2] This protocol describes a competitive binding assay to determine the Ki value of a test compound.

Materials:

  • Receptor preparation (cell membranes, tissue homogenates)

  • Radioligand specific for the target receptor

  • Test compound (e.g., this compound)

  • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]

  • Wash Buffer (ice-cold)

  • Glass fiber filters (pre-soaked in 0.3% PEI)

  • 96-well plates

  • FilterMate™ harvester or similar vacuum filtration apparatus

  • Scintillation cocktail

  • MicroBeta counter or similar scintillation counter

Procedure:

  • Membrane Preparation: Homogenize frozen tissue or washed cells in cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. Protein content is determined using an assay like the Pierce® BCA assay.[3]

  • Assay Setup:

    • On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer.

    • In a 96-well plate, with a final volume of 250 µL per well, add:

      • 150 µL of the membrane preparation (protein concentration will vary).

      • 50 µL of the competing test compound at various concentrations.

      • 50 µL of the radioligand solution.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3][4]

  • Filtration: Stop the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3][4]

  • Counting: Dry the filters and add scintillation cocktail. Count the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding for each drug concentration.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizing the Selectivity Analysis Workflow

The following diagram illustrates a typical workflow for the selectivity analysis of a test compound.

G cluster_0 Compound Preparation & Screening cluster_1 Hit Identification & Dose-Response cluster_2 Data Analysis & Profiling cluster_3 Comparative Analysis A Test Compound (this compound) B Primary Screening (Single High Concentration) A->B C Identify Active Hits (>50% Inhibition) B->C Selectivity Panel (Kinases, GPCRs, etc.) D Dose-Response Assay (e.g., 10-point curve) C->D E Calculate IC50 / Ki Values D->E F Generate Selectivity Profile E->F G Compare with Reference Compounds F->G H Final Selectivity Report G->H

Workflow for Selectivity Analysis of a Test Compound.

References

A Comparative Guide to 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and Its Regioisomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Introduction

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom and a tetrahydrogenated pyridine ring offers opportunities for nuanced modulation of a compound's physicochemical properties and biological target engagement. This guide provides a comparative overview of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine and its key regioisomers.

Due to a lack of direct comparative studies in the published literature, this guide outlines the fundamental structural differences, potential synthetic strategies, and anticipated physicochemical and biological profiles based on established chemical principles and data from analogous structures. The information presented herein is intended to serve as a foundational resource to guide the synthesis, characterization, and evaluation of this promising class of compounds.

The primary regioisomers considered for comparison with this compound are defined by the positional changes of the chlorine atom on the pyridine ring and the arrangement of the nitrogen atoms within the bicyclic system. For the purpose of this guide, we will focus on the chloro-substituted regioisomers of tetrahydro-2,7-naphthyridine and representative isomers from other tetrahydronaphthyridine families.

Physicochemical and Structural Comparison

The position of the chlorine atom and the nitrogen atoms within the tetrahydronaphthyridine scaffold is expected to significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capacity. These differences can, in turn, affect solubility, membrane permeability, metabolic stability, and target binding affinity.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Target Compound This compound1196151-85-5C₈H₉ClN₂168.62Data not available
Regioisomer 1 5-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineNot availableC₈H₉ClN₂168.62Data not available
Regioisomer 2 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineNot availableC₈H₉ClN₂168.62Data not available
Regioisomer 3 6-Chloro-1,2,3,4-tetrahydro-1,5-naphthyridine20822923 (CID)C₈H₉ClN₂168.62Data not available
Regioisomer 4 7-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridineNot availableC₈H₉ClN₂168.62Data not available

Below is a visual representation of the structural differences between the target compound and its selected regioisomers.

G T_img R1_img R2_img R3_img

Figure 1. Structures of the Target Compound and Key Regioisomers.

Synthesis and Characterization Protocols

General Synthetic Approach

A plausible synthetic strategy would involve the construction of a substituted pyridine ring followed by annulation to form the bicyclic system and subsequent reduction.

G start Substituted Pyridine Precursor step1 Annulation Reaction start->step1 step2 Aromatization/Functionalization step1->step2 step3 Reduction of Pyridine Ring step2->step3 end_target This compound step3->end_target end_regio Regioisomeric Products step3->end_regio

Figure 2. Generalized Synthetic Workflow.

Experimental Protocol: Hypothetical Synthesis of this compound

  • Step 1: Synthesis of a Chlorinated 2,7-Naphthyridine Intermediate. A potential route could involve a multi-step synthesis starting from a commercially available chloropyridine derivative. This would likely involve the introduction of a side chain that can undergo cyclization to form the second pyridine ring.

  • Step 2: Reduction of the Naphthyridine Core. The resulting chloro-2,7-naphthyridine would then be subjected to a reduction reaction to selectively hydrogenate one of the pyridine rings. Catalytic hydrogenation using a palladium or platinum catalyst is a common method for this transformation. The specific reaction conditions (catalyst, solvent, temperature, and pressure) would need to be optimized to achieve the desired regioselectivity of the reduction.

Characterization

The synthesized compounds would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for confirming the chemical structure and regiochemistry of the chlorine substituent and the tetrahydrogenated ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compounds.

Comparative Biological Evaluation

The biological activity of these regioisomers is expected to vary based on their three-dimensional structure and electronic properties, which dictate their interaction with biological targets. A comprehensive biological evaluation would involve a panel of assays to assess their potential as therapeutic agents.

Potential Biological Targets

Based on the broader class of naphthyridine derivatives, potential biological targets for these compounds could include:

  • Kinases: Many heterocyclic compounds are known to be kinase inhibitors, playing a role in cancer and inflammatory diseases.

  • G-protein coupled receptors (GPCRs): The structural features of these compounds may allow them to interact with various GPCRs.

  • Ion Channels: Modulation of ion channel activity is another potential mechanism of action.

  • DNA and Associated Enzymes: Some naphthyridines have been shown to interact with DNA or enzymes involved in DNA replication and repair.

Proposed Experimental Protocols for Biological Comparison

1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

  • Method:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each regioisomer for 48-72 hours.

    • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the IC₅₀ value for each compound.

2. Kinase Inhibition Assay

  • Objective: To determine if the compounds inhibit the activity of specific kinases.

  • Method:

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the target kinase with its substrate and ATP in the presence of varying concentrations of the test compounds.

    • Measure the amount of ADP produced, which is proportional to the kinase activity.

    • Determine the IC₅₀ values for kinase inhibition.

3. Antimicrobial Susceptibility Testing

  • Objective: To evaluate the antibacterial or antifungal activity of the compounds.

  • Method:

    • Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

    • Prepare serial dilutions of each compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation

The following tables are templates for summarizing the comparative data that would be generated from the experimental work outlined above.

Table 2: Comparative Spectroscopic Data

Compound¹H NMR (Key Chemical Shifts, δ ppm)¹³C NMR (Key Chemical Shifts, δ ppm)Mass Spectrum (m/z)
Target Compound To be determinedTo be determinedTo be determined
Regioisomer 1 To be determinedTo be determinedTo be determined
Regioisomer 2 To be determinedTo be determinedTo be determined
Regioisomer 3 To be determinedTo be determinedTo be determined
Regioisomer 4 To be determinedTo be determinedTo be determined

Table 3: Comparative In Vitro Cytotoxicity Data (IC₅₀, µM)

CompoundCell Line 1 (e.g., A549)Cell Line 2 (e.g., MCF-7)Cell Line 3 (e.g., HCT116)
Target Compound To be determinedTo be determinedTo be determined
Regioisomer 1 To be determinedTo be determinedTo be determined
Regioisomer 2 To be determinedTo be determinedTo be determined
Regioisomer 3 To be determinedTo be determinedTo be determined
Regioisomer 4 To be determinedTo be determinedTo be determined

Signaling Pathway and Workflow Visualization

The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anti-cancer effect.

G cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1) Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Compound Chloro-tetrahydro- naphthyridine Isomer Compound->Kinase_Cascade Inhibition

Figure 3. Potential Kinase Inhibition Signaling Pathway.

The workflow for the comparative evaluation of these regioisomers is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Regioisomers Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assays Characterization->Cytotoxicity Target_Assay Target-Based Assays (e.g., Kinase Inhibition) Cytotoxicity->Target_Assay ADME In Vitro ADME Profiling Target_Assay->ADME SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Figure 4. Experimental Workflow for Comparative Analysis.

Conclusion

While direct experimental comparisons of this compound and its regioisomers are not currently available, this guide provides a framework for their systematic evaluation. The synthesis and subsequent biological and physicochemical profiling of these compounds will be essential to elucidate the structure-activity relationships and identify promising lead candidates for further drug development. The subtle positional changes of the chlorine atom and the nitrogen atoms are anticipated to have a profound impact on the biological activity, highlighting the importance of a comprehensive comparative study.

A Comparative Review of Substituted Tetrahydronaphthyridine Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthyridine scaffold, a class of nitrogen-containing heterocyclic compounds, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. While specific experimental data for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine is not extensively available in peer-reviewed literature, a comprehensive analysis of structurally related tetrahydronaphthyridine and naphthyridine analogs reveals a broad spectrum of therapeutic potential. This guide provides an objective comparison of the performance of various substituted derivatives, supported by available experimental data, to highlight the structure-activity relationships and potential applications of this versatile chemical scaffold.

I. Comparative Analysis of Biological Activities

The tetrahydronaphthyridine core has been explored for a range of biological targets, leading to the discovery of potent inhibitors for enzymes and receptors implicated in various diseases. This section compares the in vitro efficacy of representative substituted tetrahydronaphthyridine and naphthyridine derivatives in two key therapeutic areas: oncology and phosphodiesterase 5 (PDE5) inhibition.

Anticancer and Cytotoxic Activity

Several studies have investigated the cytotoxic effects of naphthyridine derivatives against various human cancer cell lines. The data presented below showcases the half-maximal inhibitory concentrations (IC₅₀) of selected compounds, demonstrating the influence of different substitution patterns on their anticancer potency.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)
Compound 14 C-2 naphthyl ringHeLa (Cervical Cancer)2.6[1]
HL-60 (Leukemia)Not Reported
PC-3 (Prostate Cancer)Not Reported
Compound 15 C-2 naphthyl ring, C-6 methylHeLa (Cervical Cancer)2.3[1]
HL-60 (Leukemia)Not Reported
PC-3 (Prostate Cancer)Not Reported
Compound 16 C-2 naphthyl ring, C-7 methylHeLa (Cervical Cancer)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate Cancer)5.1[1]
C-34 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamideVariousHigh cytotoxicity reported[2]

Table 1: In Vitro Cytotoxicity of Substituted Naphthyridine Derivatives.

Phosphodiesterase 5 (PDE5) Inhibition

Substituted tetrahydronaphthyridine analogs have emerged as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in cardiovascular and erectile dysfunction. The following table compares the PDE5 inhibitory activity of a representative compound.

Compound IDScaffoldIC₅₀ (nM)
Compound 6c 1,2,3,4-tetrahydrobenzo[b][3][4]naphthyridine0.056[5]

Table 2: In Vitro PDE5 Inhibitory Activity of a Tetrahydrobenzo[b][3][4]naphthyridine Analog.

II. Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide, enabling researchers to replicate and validate the presented findings.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of compounds against cancer cell lines.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) are seeded in 96-well plates and incubated to allow for cell attachment.[6]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a standard anticancer drug (e.g., sunitinib) for a specified period (e.g., 48 hours).[6]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.[6]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

Objective: To measure the inhibitory activity of compounds against the PDE5 enzyme.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds in DMSO and create serial dilutions. Prepare the complete PDE assay buffer and dilute the fluorescently labeled substrate (e.g., FAM-Cyclic-3',5'-GMP) and the recombinant PDE5A1 enzyme.[7]

  • Assay Protocol:

    • Add the diluted test compounds, a positive control (e.g., Sildenafil), and a DMSO-only control to a 96-well black microplate.[7]

    • Add the diluted PDE5A1 enzyme solution to each well and incubate to allow for inhibitor binding.[7]

    • Initiate the enzymatic reaction by adding the diluted substrate solution.[7]

    • Incubate the plate to allow the reaction to proceed.[7]

    • Stop the reaction by adding a binding agent.[7]

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of the test compound to determine the IC₅₀ value.[7]

III. Visualizing Pathways and Workflows

cGMP Signaling Pathway and PDE5 Inhibition

The following diagram illustrates the cyclic guanosine monophosphate (cGMP) signaling pathway and the mechanism of action of PDE5 inhibitors.

cGMP Signaling Pathway and PDE5 Inhibition cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP FiveGMP 5'-GMP cGMP->FiveGMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor PDE5 Inhibitor (e.g., Tetrahydronaphthyridine derivative) Inhibitor->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of a PDE5 inhibitor.

General Experimental Workflow for In Vitro Cytotoxicity Testing

The diagram below outlines a typical workflow for assessing the cytotoxic effects of chemical compounds on cancer cell lines.

General Workflow for In Vitro Cytotoxicity Testing start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement Data Acquisition (e.g., Absorbance Reading) assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: A generalized workflow for evaluating the cytotoxicity of compounds in vitro.

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the proper disposal of 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine. It is essential to consult the official Safety Data Sheet (SDS) for this specific chemical and adhere to all local, state, and federal regulations, as well as your institution's Environmental Health and Safety (EHS) protocols. The following information is based on general principles for halogenated organic compounds and data from structurally similar chemicals.

The proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This compound is a halogenated heterocyclic compound. As such, it requires specific handling and disposal procedures.

Immediate Safety and Handling Precautions

Before handling or preparing for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to proper personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working outside a fume hood or if dusts/aerosols may be generated, a NIOSH-approved respirator is necessary.

Potential Hazard Profile
Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation May cause serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.

Source: Safety Data Sheet for 4-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride. This information is for a structurally related compound and should be used for guidance only.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify this compound waste. This includes the pure compound, contaminated materials (e.g., filter paper, gloves), and solutions.

  • This compound is a halogenated organic waste . It must be segregated from non-halogenated organic waste streams. Halogenated wastes include compounds containing chlorine, bromine, fluorine, or iodine.

  • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

2. Waste Collection and Storage:

  • Collect waste in a designated, properly labeled, and chemically compatible container. The container should have a secure screw-top cap.

  • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound". List all constituents and their approximate percentages.

  • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

  • Ensure the container is kept closed at all times, except when adding waste.

3. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in regular trash.

  • The primary method for the disposal of halogenated organic compounds is typically incineration at a licensed hazardous waste facility. This process is designed to destroy the chemical safely and prevent the formation of toxic byproducts.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest and collection.

4. Spill and Emergency Procedures:

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.

  • Cleanup:

    • Solid Spills: Carefully sweep the solid material into a container. Avoid generating dust. The area should then be wiped with a damp cloth, and the cloth disposed of as hazardous waste.

    • Liquid Spills: Use a chemical absorbent to soak up the spill. Work from the outside of the spill inward. Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department.

Experimental Workflow & Logical Relationships

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound.

Chemical_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal Consult_SDS Consult SDS & EHS Protocols Wear_PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Consult_SDS->Wear_PPE Work_Area Work in a Ventilated Area (Fume Hood) Wear_PPE->Work_Area Identify_Waste Identify as Halogenated Organic Waste Work_Area->Identify_Waste Segregate_Waste Segregate from Non-Halogenated and Incompatible Waste Identify_Waste->Segregate_Waste Collect_Container Use Labeled, Compatible Waste Container Segregate_Waste->Collect_Container Store_SAA Store in Designated Satellite Accumulation Area Collect_Container->Store_SAA Keep_Closed Keep Container Securely Closed Store_SAA->Keep_Closed Contact_EHS Contact EHS for Pickup Keep_Closed->Contact_EHS Incineration Incineration at Licensed Facility Contact_EHS->Incineration

Caption: Workflow for the safe disposal of this compound.

Spill_Response_Plan Spill_Occurs Spill Occurs Assess_Risk Assess Risk (Size, Location, Hazards) Spill_Occurs->Assess_Risk Is_Major_Spill Major Spill? Assess_Risk->Is_Major_Spill Evacuate_Alert Evacuate Area Alert Supervisor & EHS Is_Major_Spill->Evacuate_Alert Yes Minor_Spill_Cleanup Minor Spill Cleanup (Trained Personnel Only) Is_Major_Spill->Minor_Spill_Cleanup No Report_Incident Report Incident to Supervisor & EHS Evacuate_Alert->Report_Incident Wear_PPE Don Appropriate PPE Minor_Spill_Cleanup->Wear_PPE Contain_Spill Contain Spill (Absorbents/Dike) Wear_PPE->Contain_Spill Collect_Waste Collect Spill Debris into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of all materials as Hazardous Waste Decontaminate->Dispose_Waste Dispose_Waste->Report_Incident

Caption: Decision-making workflow for responding to a chemical spill.

References

Personal protective equipment for handling 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Protocol for 6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on established best practices for handling structurally similar halogenated heterocyclic compounds and is intended for informational purposes. Researchers must obtain and meticulously follow the specific SDS provided by the supplier before any handling, storage, or disposal of this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Essential Personal Protective Equipment (PPE)

To mitigate risks associated with handling halogenated organic compounds, a comprehensive PPE plan is mandatory. The following table summarizes the recommended PPE.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors that can cause serious eye damage.[1]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes.[1][2]Prevents skin contact, which can lead to irritation or absorption of harmful substances.[1]
Respiratory Work in a well-ventilated chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is required.[1][3]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound in a laboratory setting.

Preparation and Precaution
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate before starting any work.[1][4]

  • Clear Workspace: The work area within the fume hood should be clean and uncluttered.[1]

  • Assemble Equipment: Place all necessary apparatus and reagents inside the fume hood.[1]

  • Emergency Access: Confirm that an emergency eyewash station and safety shower are readily accessible.[4]

Weighing and Aliquoting
  • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above.[1][4]

  • Controlled Dispensing: Conduct all weighing and transferring of the chemical inside the fume hood to contain any dust or vapors.[4]

  • Minimize Spills: Use appropriate tools like spatulas or powder funnels to prevent spills.

  • Immediate Sealing: Tightly close the primary container immediately after dispensing.[4]

Experimental Procedures
  • Fume Hood Containment: All experimental manipulations must be performed within the chemical fume hood.[1][4]

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe work.[1]

  • Constant Monitoring: Continuously observe the experiment for any signs of unexpected reactions.[4]

Post-Procedure and Decontamination
  • Cool Down: Allow all equipment to cool to room temperature inside the fume hood before cleaning.[4]

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]

  • Surface Cleaning: Decontaminate all work surfaces that may have come into contact with the chemical.[4]

  • Proper PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and maintain laboratory safety.

Waste Segregation
  • Halogenated Waste: As a chlorinated compound, all waste containing this compound must be classified as halogenated organic waste.[1][5]

  • Separate Collection: This waste stream must be collected separately from non-halogenated chemical waste.[1][5] Use a designated, properly labeled, and leak-proof waste container.[5][6]

Container Management
  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[5]

  • Closure: Keep the waste container tightly sealed except when adding waste.[6]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[4]

Disposal Procedure
  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste management company.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Management
  • Small Spills (in fume hood): Absorb the spill with an inert chemical absorbent. Collect the contaminated material and place it in the designated halogenated organic waste container.[4]

  • Large Spills: Evacuate the immediate area and alert others. Contact your institution's EHS department for emergency spill response. Prevent the spill from entering drains.[6]

Safety Workflow Diagram

The following diagram illustrates the logical flow of safety procedures when handling this compound.

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.